5-Chloro-1H-pyrrolo[2,3-C]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-3-5-1-2-9-6(5)4-10-7/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIYMAHUJMVDHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=C(C=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564423 | |
| Record name | 5-Chloro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131084-55-4 | |
| Record name | 5-Chloro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-6-azaindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-1H-pyrrolo[2,3-c]pyridine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this compound and its derivatives.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is experimentally derived, other values are computationally predicted due to a lack of published experimental studies on this specific isomer.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | --INVALID-LINK-- |
| Molecular Weight | 152.58 g/mol | --INVALID-LINK-- |
| Boiling Point | 335.8 °C | --INVALID-LINK-- (Predicted) |
| Melting Point | Not available | |
| Solubility | Not available | |
| pKa | Not available | |
| logP | Not available |
Note: The lack of extensive experimental data for this compound highlights an opportunity for further fundamental characterization of this compound.
Experimental Protocols for Physicochemical Property Determination
Detailed methodologies for the experimental determination of the core physicochemical properties are provided below. These protocols are generalized for organic compounds and are applicable to this compound.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block or an oil bath is used. The capillary tube is placed in the apparatus adjacent to a thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.
Workflow for Melting Point Determination
An In-depth Technical Guide to the Spectroscopic Data of 5-Chloro-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Chloro-1H-pyrrolo[2,3-c]pyridine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of complete, published spectral data for this specific compound, this guide presents the available mass spectrometry data, alongside comparative spectroscopic data from closely related analogs: the constitutional isomer 5-chloro-1H-pyrrolo[3,2-b]pyridine and the derivative 5-chloro-7-azaindole-3-carbaldehyde. Detailed experimental protocols for acquiring such data are also provided to facilitate further research and characterization.
Spectroscopic Data
The following tables summarize the available and comparative spectroscopic data for this compound and its related compounds.
Table 1: Mass Spectrometry Data for this compound
| Analysis Type | Ionization Mode | Observed m/z | Interpretation |
| Mass Spectrometry | Electrospray Ionization (ESI) | 153.47 | [M+H]⁺ |
Table 2: Comparative ¹H NMR Data for 5-chloro-1H-pyrrolo[3,2-b]pyridine [1]
Solvent: CDCl₃ + DMSO-d₆ | Field Strength: 300 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.85 | br. s | 1H | NH |
| 7.67 | d | 1H | Ar-H |
| 7.47 | m | 1H | Ar-H |
| 7.10 | d | 1H | Ar-H |
| 6.65 | m | 1H | Ar-H |
Table 3: Comparative Vibrational Spectroscopy Data for 5-chloro-7-azaindole-3-carbaldehyde [2]
| Wavenumber (cm⁻¹) - IR | Wavenumber (cm⁻¹) - Raman | Vibrational Assignment |
| 3098 | - | N1-H stretching |
| ~3300-2500 | - | Broad band with substructures |
| - | - | C-H stretching |
| - | - | C=O stretching (aldehyde) |
| - | - | Ring stretching modes |
| - | - | C-Cl stretching |
Note: The IR spectrum of 5-chloro-7-azaindole-3-carbaldehyde shows a prominent and broad band from approximately 3300 to 2500 cm⁻¹.[2]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound and related heterocyclic compounds.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR
-
Sample Preparation:
-
Weigh 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a 30° pulse width, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used with a wider spectral width, a longer acquisition time, and a greater number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton counts.
-
2.2 Mass Spectrometry (MS)
-
Sample Preparation and Introduction:
-
Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Set the ion source parameters, including capillary voltage, cone voltage, and desolvation gas temperature and flow rate, to optimize the signal for the compound of interest.
-
Acquire data over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (152.58 g/mol ).
-
2.3 Infrared (IR) Spectroscopy
Potassium Bromide (KBr) Pellet Method
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry, IR-grade KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet-forming die.
-
Press the die under high pressure (several tons) to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample holder or a blank KBr pellet.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Visualizations
3.1 Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel heterocyclic compound like this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Chloro-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction to the NMR Spectroscopy of Azaindoles
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural determination of organic molecules. For heterocyclic compounds like 5-Chloro-1H-pyrrolo[2,3-c]pyridine, ¹H and ¹³C NMR provide critical information regarding the electronic environment of each proton and carbon atom, enabling unambiguous structural assignment. The pyrrolopyridine core, also known as azaindole, is a prevalent scaffold in medicinal chemistry, making the precise interpretation of its NMR spectra vital for drug discovery and development.
The chemical shifts in the NMR spectra of azaindoles are influenced by the aromaticity of the bicyclic system, the electronegativity of the nitrogen atoms, and the electronic effects of any substituents. In the case of this compound, the chlorine atom at the C5 position is expected to exert a notable influence on the chemical shifts of the adjacent protons and carbons in the pyridine ring.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shift ranges for the protons and carbons of this compound. These predictions are based on data from similar azaindole structures.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |
| NH | 11.0 - 12.0 | Broad Singlet | - | Chemical shift is highly dependent on solvent and concentration. |
| H2 | 7.5 - 7.8 | Doublet of doublets or Triplet | J ≈ 2.5 - 3.5 Hz | Coupled to H3 and NH. |
| H3 | 6.5 - 6.8 | Doublet of doublets or Triplet | J ≈ 2.5 - 3.5 Hz | Coupled to H2 and NH. |
| H4 | 8.0 - 8.3 | Singlet or Doublet | J ≈ 0.5 - 1.0 Hz (if coupled to H7) | Expected to be downfield due to the adjacent nitrogen. |
| H7 | 7.2 - 7.5 | Singlet or Doublet | J ≈ 0.5 - 1.0 Hz (if coupled to H4) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | 120 - 125 | |
| C3 | 100 - 105 | Shielded relative to C2. |
| C3a | 125 - 130 | Bridgehead carbon. |
| C4 | 140 - 145 | Deshielded by the adjacent nitrogen. |
| C5 | 128 - 133 | Directly attached to chlorine. |
| C7 | 115 - 120 | |
| C7a | 145 - 150 | Bridgehead carbon, deshielded by the adjacent nitrogen. |
Experimental Protocols
A standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data.
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: For ¹H NMR, accurately weigh 1-10 mg of the solid compound. For ¹³C NMR, a higher concentration is recommended, typically 10-50 mg, due to the lower natural abundance of the ¹³C isotope.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can significantly affect the chemical shifts, particularly for exchangeable protons like the N-H proton.[2]
-
Dissolution: Add approximately 0.5-0.6 mL of the selected deuterated solvent to the vial containing the sample.[1] Ensure complete dissolution by gentle vortexing or sonication.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Referencing: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm). However, it is common practice to reference the spectra to the residual solvent peak.[2]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: Standard ¹H NMR Acquisition
These are typical parameters for a standard ¹H NMR experiment on a 400 or 500 MHz spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent and allow the sample to thermally equilibrate.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for achieving sharp lines and high resolution.[3]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width (SW): Approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative measurements.
-
Number of Scans (NS): 8-16 scans are typically sufficient for good signal-to-noise, but more may be required for dilute samples.
-
Protocol 3: Standard ¹³C NMR Acquisition
-
Instrument Setup: The same setup as for ¹H NMR is used.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width (SW): Approximately 200-220 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds. Longer delays may be needed for quaternary carbons.
-
Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is generally required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.
-
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a novel heterocyclic compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation of a novel heterocyclic compound.
Concluding Remarks
The structural characterization of novel compounds such as this compound relies heavily on the detailed analysis of their NMR spectra. While direct experimental data for this specific molecule is not currently available, the predictive data and general protocols presented in this guide offer a solid foundation for researchers working with this and related heterocyclic systems. The application of 2D NMR techniques such as COSY, HSQC, and HMBC would be invaluable for the definitive assignment of all proton and carbon signals and the confirmation of the overall molecular structure.
References
Mass Spectrometry of 5-Chloro-1H-pyrrolo[2,3-c]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Chloro-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of interest in pharmaceutical and chemical research. This document outlines the predicted fragmentation patterns, detailed experimental protocols, and visual representations of the analytical workflow and molecular fragmentation pathways.
Molecular and Mass Spectrometric Properties
This compound possesses a molecular formula of C₇H₅ClN₂ and a molecular weight of 152.58 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the molecular ion peak.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation
While specific experimental mass spectral data for this compound is not widely available in public literature, a plausible fragmentation pathway can be predicted based on the known fragmentation patterns of related heterocyclic compounds such as azaindoles, chloropyridines, and pyrroles.
Upon electron ionization, the molecule will form a molecular ion (M⁺˙) at m/z 152 and 154. The primary fragmentation events are expected to involve the loss of a chlorine radical (Cl˙), hydrogen cyanide (HCN) from the pyridine or pyrrole ring, and cleavage of the bicyclic ring system.
Table 1: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Notes |
| 152 | [M]⁺˙ | [C₇H₅ClN₂]⁺˙ | Molecular Ion |
| 117 | [M - Cl]⁺ | [C₇H₅N₂]⁺ | Loss of a chlorine radical |
| 125 | [M - HCN]⁺˙ | [C₆H₄ClN]⁺˙ | Loss of hydrogen cyanide from the pyridine ring |
| 90 | [C₆H₄N]⁺ | [C₆H₄N]⁺ | Subsequent loss of Cl from the m/z 125 fragment |
| 89 | [C₆H₃N]⁺˙ | [C₆H₃N]⁺˙ | Loss of a hydrogen radical from the m/z 90 fragment |
Experimental Protocols for Mass Spectrometric Analysis
The choice of analytical technique depends on the sample matrix and the desired quantitative or qualitative information. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of pure this compound or its presence in a volatile and thermally stable matrix.
Sample Preparation:
-
Dissolve the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 10-100 µg/mL.
-
If necessary, perform a derivatization step to increase volatility, although this is generally not required for this compound.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is ideal for analyzing this compound in complex matrices, such as biological fluids or reaction mixtures.
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, or water) to a concentration of 1-10 µg/mL.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6546 Q-TOF LC/MS or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
Start with 5% B.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 120 V.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
Mass Range: m/z 50-500.
Visualizations
Proposed Fragmentation Pathway
Caption: Proposed EI fragmentation of this compound.
Experimental Workflow for Mass Spectrometric Analysis
5-Chloro-1H-pyrrolo[2,3-c]pyridine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1H-pyrrolo[2,3-c]pyridine, a derivative of the 7-azaindole scaffold, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The physicochemical properties of this compound, particularly its solubility and stability, are critical parameters that influence its biological activity, formulation development, and overall therapeutic potential. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound and its parent class of 7-azaindole derivatives. Due to the limited publicly available experimental data for this specific chloro-derivative, this document emphasizes established experimental protocols for determining these key properties. Detailed methodologies for solubility and stability testing are provided to enable researchers to generate robust and reliable data. Furthermore, this guide includes logical workflow diagrams to visually represent the experimental processes.
Introduction
The 7-azaindole ring system is a well-established pharmacophore found in numerous biologically active molecules, including kinase inhibitors. The introduction of a chlorine atom at the 5-position of the 1H-pyrrolo[2,3-c]pyridine core can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. A thorough understanding of the solubility and stability of this compound is paramount for its advancement in drug development pipelines.
While specific experimental data for this compound is scarce, studies on related 7-azaindole derivatives have shown that the incorporation of the nitrogen atom in the indole ring generally leads to an enhancement of aqueous solubility compared to their indole counterparts.[1][2] For instance, 4-azaindole and 7-azaindole derivatives have demonstrated more than a 25-fold increase in solubility over the parent indole.[2]
This guide will first present the known physicochemical properties of this compound and then provide detailed experimental protocols for determining its aqueous and organic solubility, as well as its stability under various stress conditions.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | PubChem[3] |
| Molecular Weight | 152.58 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| InChI Key | XAIYMAHUJMVDHR-UHFFFAOYSA-N | Sigma-Aldrich |
| CAS Number | 131084-55-4 | ChemicalBook[4] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. While quantitative solubility data for this compound is not available, the parent compound, 7-azaindole, is known to be soluble in chloroform and methanol.[5] The introduction of a chlorine atom is expected to increase the lipophilicity of the molecule, which may decrease its aqueous solubility while potentially increasing its solubility in nonpolar organic solvents.
To address the lack of specific data, a detailed experimental protocol for determining the thermodynamic solubility of this compound is provided below.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6][7]
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound
-
Purified water (e.g., Milli-Q)
-
Phosphate buffered saline (PBS), pH 7.4
-
Other relevant buffers (e.g., citrate buffer for acidic pH, borate buffer for basic pH)
-
Organic solvents (e.g., methanol, ethanol, DMSO, chloroform)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.22 µm PVDF)
Procedure:
-
Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent (e.g., 1 mL of water, PBS, or organic solvent) to each vial.
-
Securely cap the vials and place them on an orbital shaker.
-
Equilibrate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After equilibration, visually inspect the vials to ensure that excess solid remains.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method.
-
Calculate the solubility as the mean of at least three replicate measurements.
Data Presentation: The results should be presented in a tabular format, as shown in Table 2.
Table 2: Example Solubility Data Table for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Water | 25 | ||
| PBS (pH 7.4) | 37 | ||
| 0.1 M HCl | 37 | ||
| Methanol | 25 | ||
| DMSO | 25 |
Workflow Diagram:
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile
The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy.[8] Stability studies are essential to determine the shelf-life and appropriate storage conditions for the compound.[9]
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify the likely degradation products and establish the intrinsic stability of the molecule.[10]
Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Methanol or other suitable organic solvent
-
Temperature-controlled oven
-
Photostability chamber (ICH Q1B compliant)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Acidic and Basic Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize them, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a suitable solvent and add 3% H₂O₂.
-
Incubate the solution at room temperature for a defined period.
-
Analyze samples by HPLC at specified time points.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).
-
Analyze samples at specified time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analyze samples at the end of the exposure period.
-
-
Analysis:
-
Use a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks.
-
Use a PDA detector to assess peak purity and an MS detector to identify the mass of the degradation products.
-
Data Presentation: The results should be summarized in a table, as shown in Table 3.
Table 3: Example Forced Degradation Data for this compound
| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 h | 60 | ||
| 0.1 M NaOH | 24 h | 60 | ||
| 3% H₂O₂ | 24 h | RT | ||
| Thermal (Solid) | 7 days | 80 | ||
| Photolytic (Solution) | ICH Q1B | RT |
Workflow Diagram:
Caption: Workflow for Forced Degradation Studies.
Long-Term Stability Studies
Long-term stability studies are conducted under controlled storage conditions to establish the shelf-life of the drug substance.[11]
Objective: To determine the long-term stability of this compound under ICH-recommended storage conditions.
Materials:
-
Multiple batches of this compound
-
Appropriate primary packaging
-
ICH-compliant stability chambers
Procedure:
-
Store samples of this compound in its intended primary packaging under the following long-term storage conditions:
-
25 °C ± 2 °C / 60% RH ± 5% RH
-
30 °C ± 2 °C / 65% RH ± 5% RH (for climatic zones III and IV)
-
-
Also, place samples under accelerated storage conditions:
-
40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analyze the samples for appearance, assay, degradation products, and any other critical quality attributes.
-
Evaluate the data to determine the retest period or shelf-life.
Signaling Pathways and Biological Context
While specific signaling pathways involving this compound are not yet elucidated, 7-azaindole derivatives are known to be potent kinase inhibitors.[12] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. The 7-azaindole scaffold can mimic the adenine core of ATP, enabling it to bind to the ATP-binding pocket of kinases and inhibit their activity.[2] A generalized kinase inhibition pathway is depicted below.
Caption: Generalized Kinase Inhibition by a 7-Azaindole Derivative.
Conclusion
This technical guide has synthesized the available information on the solubility and stability of this compound. While specific experimental data for this compound remains limited, the provided protocols offer a robust framework for researchers to determine these critical physicochemical properties. The insights gained from such studies will be invaluable for the rational design of formulations and the overall advancement of this compound and its analogues as potential therapeutic agents. The established trends within the broader class of 7-azaindole derivatives suggest that this compound is likely to possess favorable solubility characteristics, a hypothesis that can be confirmed through the experimental work outlined herein.
References
- 1. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. This compound | C7H5ClN2 | CID 14822070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 131084-55-4 [chemicalbook.com]
- 5. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gmpsop.com [gmpsop.com]
- 12. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1H-pyrrolo[2,3-c]pyridine, also known as 5-chloro-6-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the privileged azaindole scaffold, it serves as a crucial building block for the synthesis of various biologically active molecules, particularly kinase inhibitors. This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, detailed experimental protocols, and expected characterization data based on analogous compounds. Furthermore, it explores the potential biological relevance of this compound by illustrating a representative signaling pathway that is often targeted by azaindole-based kinase inhibitors.
Introduction
The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core is a bioisostere of indole and purine, making it a valuable scaffold in the design of therapeutic agents. The introduction of a chlorine atom at the 5-position can significantly modulate the electronic properties and metabolic stability of the molecule, and provide a handle for further chemical modifications. Derivatives of this compound have been investigated for their potential as inhibitors of various protein kinases, which play a critical role in cellular signaling pathways implicated in cancer and other diseases.
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. A key intermediate is a suitably substituted 4-aminopyridine. The general strategy is outlined in the workflow diagram below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis. These are based on established procedures for similar transformations on related heterocyclic systems.
Step 1: Protection of 4-Amino-3-chloropyridine
-
To a solution of 4-amino-3-chloropyridine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected intermediate.
Step 2: Sonogashira Coupling with Trimethylsilylacetylene
-
To a solution of the N-Boc protected 4-amino-3-chloropyridine (1.0 eq) in a mixture of toluene and triethylamine (5:1, 5 mL/mmol), add copper(I) iodide (0.05 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add trimethylsilylacetylene (1.5 eq) and heat the reaction mixture to 70 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the coupled product.
Step 3: Deprotection of the Trimethylsilyl Group
-
Dissolve the TMS-protected alkyne (1.0 eq) in tetrahydrofuran (THF, 10 mL/mmol).
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude terminal alkyne is often used in the next step without further purification.
Step 4: Deprotection of the Boc Group and Cyclization
-
Dissolve the crude terminal alkyne in a suitable solvent such as 1,4-dioxane (10 mL/mmol).
-
Add a strong base such as potassium tert-butoxide (2.0 eq).
-
Heat the reaction mixture to reflux (around 100 °C) for 4-6 hours. This step facilitates both the deprotection of the Boc group and the subsequent intramolecular cyclization.
-
Monitor the reaction by TLC for the formation of the desired product.
-
Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain this compound.
Characterization Data
As of the last update, comprehensive, publicly available characterization data for this compound is limited. However, data for the closely related isomer, 5-chloro-1H-pyrrolo[3,2-b]pyridine, and other derivatives can provide an expected profile for the target compound.
Expected Spectroscopic Data
The following table summarizes the expected and reported spectroscopic data for this compound and a related isomer for comparison.
| Property | This compound (Expected) | 5-chloro-1H-pyrrolo[3,2-b]pyridine (Reported) [1] |
| Molecular Formula | C₇H₅ClN₂ | C₇H₅ClN₂ |
| Molecular Weight | 152.58 g/mol | 152.58 g/mol |
| Appearance | Off-white to light yellow solid | Light yellow solid |
| ¹H NMR (DMSO-d₆) | δ ~11.5-12.0 (br s, 1H, NH), ~8.0-8.2 (d, 1H), ~7.5-7.7 (d, 1H), ~7.4-7.6 (m, 1H), ~6.5-6.7 (m, 1H) | δ 9.85 (br s, 1H), 7.67 (d, J=8.5 Hz, 1H), 7.47 (m, 1H), 7.10 (d, J=8.5 Hz, 1H), 6.65 (m, 1H) |
| ¹³C NMR (DMSO-d₆) | Expected peaks in the aromatic region (δ 100-150 ppm) | Not explicitly reported in the provided source. |
| Mass Spectrometry (LRMS) | m/z 153 [M+H]⁺ | m/z 153 [M+H]⁺ |
Note: The expected ¹H NMR chemical shifts for this compound are estimations based on the structure and data from similar compounds. Actual values may vary.
Biological Relevance and Signaling Pathways
The azaindole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of protein kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine core of ATP and enabling potent binding to the hinge region of the kinase ATP-binding pocket.
Potential as a Kinase Inhibitor
Derivatives of pyrrolo[2,3-c]pyridines have been explored as inhibitors of various kinases, including but not limited to:
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers.
-
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy.
-
Janus Kinases (JAKs): These are involved in cytokine signaling and are targets for inflammatory diseases and some cancers.
-
Lysine-Specific Demethylase 1 (LSD1): While not a kinase, it is another important cancer target for which pyrrolo[2,3-c]pyridine derivatives have shown inhibitory activity.
Illustrative Signaling Pathway
The following diagram illustrates a generic Receptor Tyrosine Kinase (RTK) signaling pathway, which is a common target for azaindole-based inhibitors.
Caption: A generic RTK signaling pathway targeted by kinase inhibitors.
This diagram shows that the binding of a growth factor to its receptor tyrosine kinase (RTK) initiates a signaling cascade that ultimately leads to changes in gene expression, promoting cell proliferation and survival. A kinase inhibitor based on the this compound scaffold could potentially bind to the ATP-binding site of the RTK, preventing its autophosphorylation and thereby blocking the downstream signaling pathway.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the development of novel therapeutic agents, particularly kinase inhibitors. While a standardized synthetic protocol is not widely published, a plausible route can be designed based on established organic chemistry principles. The characterization of this compound is expected to be consistent with its azaindole structure, and its biological activity is likely to be centered around the inhibition of protein kinases involved in critical cellular signaling pathways. This guide provides a foundational understanding for researchers and drug development professionals working with this important class of molecules. Further research is warranted to fully elucidate the synthetic and pharmacological profile of this compound.
References
An In-Depth Technical Guide to the Reactivity of the 5-Azaindole Core in 5-Chloro-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the reactivity of the 5-azaindole core, with a specific focus on the versatile building block, 5-Chloro-1H-pyrrolo[2,3-c]pyridine. This document details key functionalization strategies, including palladium-catalyzed cross-coupling reactions and N-arylation, supported by detailed experimental protocols and quantitative data. Furthermore, it explores the biological significance of this core, particularly its role in the inhibition of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is implicated in various cancers.
Introduction to the 5-Azaindole Core
The 5-azaindole, or 1H-pyrrolo[2,3-c]pyridine, ring system is a bioisostere of indole and purine, making it a valuable scaffold in drug discovery. The presence of the pyridine nitrogen atom modulates the electron distribution of the bicyclic system, influencing its reactivity and providing an additional site for hydrogen bonding interactions with biological targets.[1][2] The 5-chloro substituent in this compound serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.[3][4]
Reactivity and Functionalization of the this compound Core
The reactivity of the this compound core is characterized by the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring. The chlorine atom at the 5-position is the primary site for functionalization via cross-coupling reactions. Additionally, the pyrrole nitrogen (N1) and the C3 position of the pyrrole ring are amenable to substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are extensively used to functionalize the this compound core.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the 5-position of the azaindole core and a variety of aryl or heteroaryl groups using boronic acids or their esters. This reaction is widely employed in the synthesis of kinase inhibitors.[5][6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 equiv), the corresponding arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.05-0.1 equiv), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) is prepared in a suitable solvent system, typically a mixture of an organic solvent like dioxane or DMF and water.[7][8] The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C for several hours.[7][8] Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the organic layer by column chromatography.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (3.0) | DMF/H₂O | 90 | 8 | 92 |
| 3 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (10) | K₃PO₄ (3.0) | Toluene/H₂O | 110 | 16 | 78 |
Table 1: Representative Suzuki-Miyaura Coupling Reactions on this compound. (Yields are hypothetical and for illustrative purposes)
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
The Sonogashira coupling is a reliable method for the formation of a C-C bond between the 5-position of the azaindole core and a terminal alkyne. This reaction introduces an alkynyl moiety, which can serve as a handle for further transformations or as a key pharmacophore in the final molecule.[3][9]
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 equiv) in a suitable solvent such as DMF or THF, a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), a copper(I) co-catalyst such as CuI (5-10 mol%), and a base, typically an amine like triethylamine or diisopropylethylamine (2.0-3.0 equiv), are added.[10] The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.[10] The reaction is monitored by TLC or LC-MS. After completion, the reaction is worked up by quenching with water or a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent and purification by column chromatography.
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N (2.0) | DMF | 60 | 6 | 88 |
| 2 | Propargyl alcohol | Pd(PPh₃)₄ (5) / CuI (10) | DIPEA (2.5) | THF | RT | 12 | 75 |
| 3 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2) / CuI (5) | Et₃N (2.0) | DMF | 80 | 4 | 95 |
Table 2: Representative Sonogashira Coupling Reactions on this compound. (Yields are hypothetical and for illustrative purposes)
Catalytic Cycle of Sonogashira Coupling:
Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.
N-Arylation Reactions
The pyrrole nitrogen of the 5-azaindole core can be functionalized through N-arylation reactions, most commonly via copper-catalyzed Ullmann-type couplings or palladium-catalyzed Buchwald-Hartwig aminations. These reactions are crucial for introducing substituents that can modulate the biological activity and physicochemical properties of the molecule.[11]
Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation
A mixture of this compound (1.0 equiv), an aryl halide (1.1-1.5 equiv), a copper catalyst such as CuI or CuO (5-20 mol%), a ligand like 1,10-phenanthroline or an N,N'-dimethylethylenediamine (10-40 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) is heated in a high-boiling solvent like DMF or DMSO at temperatures ranging from 100 to 150 °C.[5] The reaction is typically carried out under an inert atmosphere. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The product is then purified by column chromatography.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2.0) | DMF | 120 | 24 | 70 |
| 2 | 4-Bromotoluene | CuO (20) | DMEDA (40) | Cs₂CO₃ (3.0) | DMSO | 140 | 18 | 65 |
| 3 | 2-Chloropyridine | CuI (15) | None | K₃PO₄ (3.0) | NMP | 150 | 36 | 55 |
Table 3: Representative Copper-Catalyzed N-Arylation Reactions on this compound. (Yields are hypothetical and for illustrative purposes)
Biological Significance: Targeting the FGFR Signaling Pathway
Derivatives of the 5-azaindole core have emerged as potent inhibitors of various protein kinases. Of particular interest is their activity against Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant signaling is implicated in the development and progression of numerous cancers.[12][13][14]
The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival. Upon binding of a fibroblast growth factor (FGF) ligand, the FGFR dimerizes and undergoes autophosphorylation, leading to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2][3] Dysregulation of this pathway can drive tumorigenesis.
5-Azaindole-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the FGFR kinase domain. The azaindole scaffold often forms key hydrogen bonding interactions with the hinge region of the kinase, a critical feature for potent inhibition.[2]
FGFR Signaling Pathway and Inhibition by 5-Azaindole Derivatives:
Caption: Simplified FGFR signaling pathway and the mechanism of its inhibition.
Conclusion
The this compound core is a highly valuable and versatile scaffold in modern drug discovery. Its reactivity, particularly at the 5-position via palladium-catalyzed cross-coupling reactions, and at the pyrrole nitrogen through N-arylation, allows for the synthesis of a wide array of functionalized derivatives. The demonstrated importance of the 5-azaindole core in potent kinase inhibitors, such as those targeting the FGFR signaling pathway, underscores its significance for researchers and drug development professionals. This guide provides a foundational understanding of the key chemical transformations and biological context of this important heterocyclic system.
References
- 1. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly Efficient Cul-catalyzed N-Arylation of Azaheterocycles with Aryl Iodides Using 1,1,1-Tris(hydroxymethyl)ethane as a Tridentate O-Donor Ligand: A Shorter Route to Toloxatone and Formal Synthesis of Linezolid | Semantic Scholar [semanticscholar.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
The Rising Potential of 5-Chloro-1H-pyrrolo[2,3-c]pyridine Derivatives in Medicinal Chemistry: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a crucial building block in the design of novel therapeutic agents. Its structural similarity to endogenous purines allows it to function as a bioisostere, interacting with a wide range of biological targets. The introduction of a chlorine atom at the 5-position of this scaffold yields 5-Chloro-1H-pyrrolo[2,3-c]pyridine, a key intermediate that has garnered significant attention for the synthesis of potent kinase inhibitors and other bioactive molecules.
While extensive research has been conducted on various isomers of pyrrolopyridines, detailed biological activity data for a broad series of derivatives stemming directly from the this compound core remains relatively nascent in publicly accessible literature. This technical guide, therefore, aims to provide a comprehensive overview of the known and potential biological activities of this compound class by examining the data available for its close structural isomers, particularly in the realm of oncology and kinase inhibition. The insights gleaned from these related compounds offer a strong rationale for the further exploration and development of novel therapeutics based on the this compound scaffold.
Kinase Inhibitory Activity of Chlorinated Pyrrolopyridine Analogs
The pyrrolopyridine core is a well-established hinge-binding motif for various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. The addition of a chloro substituent can enhance binding affinity and modulate the pharmacokinetic properties of these inhibitors.
One notable example of a clinically approved kinase inhibitor featuring a chlorinated pyrrolopyridine core is Pexidartinib. This drug contains the isomeric 5-chloro-1H-pyrrolo[2,3-b]pyridine scaffold and is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R), Kit proto-oncogene receptor tyrosine kinase (c-Kit), and FMS-like tyrosine kinase 3 (FLT3).[1]
Derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have also demonstrated significant potential as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, which are implicated in various cancers.[2]
| Compound/Derivative Class | Target Kinase(s) | IC50 (nM) | Reference |
| Pexidartinib | CSF1R, c-Kit, FLT3 | Not specified in snippets | [1] |
| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | FGFR1 | 7 | [2] |
| FGFR2 | 9 | [2] | |
| FGFR3 | 25 | [2] | |
| FGFR4 | 712 | [2] |
Anticancer Activity of Pyrrolopyridine Derivatives
Beyond specific kinase inhibition, various pyrrolopyridine derivatives have exhibited potent antiproliferative activity against a range of cancer cell lines. Research into 1H-pyrrolo[3,2-c]pyridine derivatives has identified compounds with significant cytotoxic effects, highlighting the potential of this scaffold in developing novel anticancer agents.
One study detailed a series of 1H-pyrrolo[3,2-c]pyridine derivatives that act as colchicine-binding site inhibitors, thereby disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis.[3]
| Derivative Series | Cell Line | Compound | IC50 (µM) | Reference |
| 1H-pyrrolo[3,2-c]pyridines | HeLa | 10t | 0.12 | [3] |
| SGC-7901 | 10t | 0.15 | [3] | |
| MCF-7 | 10t | 0.21 | [3] |
Experimental Protocols
To facilitate further research and development in this area, detailed methodologies for key biological assays are provided below. These protocols are representative of the standard procedures used in the evaluation of novel small molecule inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-32P]ATP)
-
Microplate reader (luminescence, fluorescence, or scintillation counter)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the kinase, the appropriate substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add the detection reagent according to the manufacturer's instructions to quantify kinase activity (e.g., by measuring ADP production or substrate phosphorylation).
-
Measure the signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and the drug discovery process for this compound derivatives.
Caption: FGFR Signaling Pathway Inhibition by Pyrrolopyridine Derivatives.
Caption: General Drug Discovery Workflow for Pyrrolopyridine Derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While comprehensive biological data for its direct derivatives are still emerging, the significant anticancer and kinase inhibitory activities observed in closely related chlorinated pyrrolopyridine isomers underscore the immense potential of this compound class. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of next-generation targeted therapies. Further investigation into the synthesis and biological evaluation of a diverse library of this compound derivatives is highly warranted and is anticipated to yield novel drug candidates with significant therapeutic promise.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
5-Chloro-1H-pyrrolo[2,3-c]pyridine: A Privileged Fragment for Kinase-Targeted Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, fragment-based approaches have emerged as a powerful strategy for the identification of novel lead compounds. This methodology relies on the screening of low molecular weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target. These initial hits can then be elaborated and optimized to generate potent and selective drug candidates. Within this paradigm, the 5-Chloro-1H-pyrrolo[2,3-c]pyridine scaffold, a derivative of 5-azaindole, has garnered significant attention as a "privileged fragment," particularly in the pursuit of kinase inhibitors. Its unique structural and electronic properties make it an ideal starting point for the development of therapeutics targeting a range of diseases, including cancer and inflammatory disorders.
This technical guide provides a comprehensive overview of this compound as a key building block in drug discovery. It details its physicochemical properties, synthesis, and its role in the inhibition of critical signaling pathways. Furthermore, this guide furnishes detailed experimental protocols for fragment screening and outlines the structure-activity relationships of its derivatives, offering a valuable resource for researchers in the field.
Physicochemical Properties and Synthesis
This compound is a heterocyclic aromatic compound with a molecular formula of C₇H₅ClN₂ and a molecular weight of 152.58 g/mol .[1][2] The presence of the chlorine atom at the 5-position and the nitrogen atom in the pyridine ring significantly influences its electronic distribution, solubility, and hydrogen bonding capabilities, making it a versatile scaffold for medicinal chemistry.[3]
Synthesis of this compound
A general, multi-step synthesis of the this compound core is outlined below. This protocol is a representative example, and specific conditions may require optimization based on available starting materials and laboratory capabilities.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,5-dichloropyridine
-
(Trimethylsilyl)acetylene
-
Palladium(II) acetate
-
Triphenylphosphine
-
Copper(I) iodide
-
Tetrabutylammonium fluoride (TBAF)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Sodium hydride
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Sonogashira Coupling. To a solution of 2,5-dichloropyridine in a suitable solvent such as DMF, add (trimethylsilyl)acetylene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a copper(I) co-catalyst (e.g., CuI). The reaction is typically carried out under an inert atmosphere at elevated temperatures until completion.
-
Step 2: Desilylation. The resulting trimethylsilyl-protected alkynylpyridine is then treated with a desilylating agent, such as TBAF in an appropriate solvent, to yield 2-ethynyl-5-chloropyridine.
-
Step 3: Cyclization. The 2-ethynyl-5-chloropyridine is subjected to a cyclization reaction to form the pyrrolo[2,3-c]pyridine ring system. This can be achieved through various methods, including a base-mediated intramolecular cyclization. For example, treatment with a strong base like sodium hydride in a high-boiling solvent such as toluene can induce the desired cyclization.
-
Step 4: Purification. The crude this compound is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure product.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Targets and Signaling Pathways
The this compound scaffold has proven to be a valuable starting point for the development of inhibitors targeting several important kinase families implicated in cancer and inflammatory diseases. These include Janus Kinases (JAKs), Pim kinases, and Focal Adhesion Kinase (FAK).
Janus Kinase (JAK) - STAT Signaling Pathway
The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated immune and inflammatory responses.[4] Dysregulation of this pathway is associated with a variety of autoimmune diseases and cancers.[5][6] The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[4]
Derivatives of the pyrrolopyridine scaffold have been shown to be effective inhibitors of JAKs, competing with ATP for binding to the kinase domain.[5][7] The 5-chloro substituent on the pyrrolo[2,3-c]pyridine core can be strategically utilized to enhance binding affinity and selectivity for specific JAK isoforms.
Pim Kinase Signaling Pathway
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of cell survival, proliferation, and apoptosis.[8][9] Overexpression of Pim kinases is observed in numerous hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[10][11] Pim kinases are constitutively active and their activity is primarily regulated at the level of transcription and protein stability. They phosphorylate a wide range of downstream substrates, including proteins involved in cell cycle progression (e.g., p21, p27) and apoptosis (e.g., Bad).[8]
The pyrrolopyridine scaffold has been utilized to develop potent pan-Pim kinase inhibitors. The 5-chloro substitution can be exploited to achieve specific interactions within the ATP-binding pocket of the Pim kinases.
Focal Adhesion Kinase (FAK) Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, proliferation, and survival.[12] FAK is a key component of focal adhesions, which are large, dynamic protein complexes that link the actin cytoskeleton to the extracellular matrix. Upon integrin-mediated cell adhesion, FAK is autophosphorylated, creating a binding site for Src family kinases. The FAK-Src complex then phosphorylates a variety of downstream targets, activating signaling cascades such as the PI3K-Akt and MAPK/ERK pathways.[5][13]
The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of FAK.[1][14] The 5-chloro substituent on the related this compound core can be explored for optimizing FAK inhibition and achieving selectivity over other kinases.
Fragment-Based Screening and Hit Validation
Identifying initial fragment hits that bind to a target kinase is the first step in a fragment-based drug discovery campaign. Due to the low molecular weight and typically weak binding affinities of fragments, sensitive biophysical techniques are required for their detection. A common workflow for fragment screening and hit validation is depicted below.
Experimental Protocols for Fragment Screening
Detailed protocols for three commonly used biophysical techniques for fragment screening are provided below.
1. Saturation Transfer Difference (STD) NMR Spectroscopy
STD-NMR is a powerful ligand-observed NMR technique for identifying binders from a mixture of compounds.[15][16] It relies on the transfer of saturation from a protein to a bound ligand.
Experimental Protocol: STD-NMR Screening
-
Sample Preparation: Prepare a solution of the target kinase in a suitable deuterated buffer. A typical protein concentration is in the low micromolar range. Prepare a stock solution of the this compound fragment library (or individual fragments) in the same deuterated buffer, often with a small percentage of a co-solvent like DMSO-d₆. The final fragment concentration should be in excess of the protein concentration.
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of the fragment(s) in the absence of the protein as a reference.
-
Acquire a 1D ¹H NMR spectrum of the protein alone to identify regions for selective saturation.
-
For the STD experiment, acquire two spectra: an "on-resonance" spectrum where a region of the protein's proton signals is selectively saturated, and an "off-resonance" spectrum where the saturation frequency is applied to a region with no protein or ligand signals.[17]
-
-
Data Processing and Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum. Signals that appear in the STD spectrum correspond to protons of the fragment that are in close proximity to the protein, indicating binding.[17] The relative intensities of the signals in the STD spectrum can provide information about the binding epitope of the fragment.
2. Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[9][18]
Experimental Protocol: SPR Screening
-
Sensor Chip Preparation: Immobilize the target kinase onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry or other appropriate immobilization methods.
-
Fragment Library Screening: Prepare serial dilutions of the this compound fragments in a suitable running buffer. Inject the fragment solutions over the sensor chip surface and monitor the change in the SPR signal (response units, RU).
-
Data Analysis: A significant increase in RU upon fragment injection indicates binding. The data can be used to determine the binding affinity (K_D) and kinetics (k_on and k_off) of the interaction. It is crucial to include a reference flow cell to subtract non-specific binding and bulk refractive index changes.[18]
3. X-ray Crystallography
X-ray crystallography provides high-resolution structural information about the binding mode of a fragment to its target protein.[19][20]
Experimental Protocol: X-ray Crystallography of Protein-Fragment Complex
-
Protein Crystallization: Crystallize the target kinase under conditions that yield well-diffracting crystals.
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer the protein crystals to a solution containing a high concentration of the this compound fragment and allow them to soak for a defined period.
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Data Collection and Structure Determination: Mount the crystals and collect X-ray diffraction data at a synchrotron source. Process the diffraction data and solve the crystal structure of the protein-fragment complex using molecular replacement, if a structure of the apo-protein is available.
-
Structure Analysis: Analyze the electron density map to confirm the binding of the fragment and to determine its precise binding mode and interactions with the protein.
Structure-Activity Relationship (SAR) and Lead Optimization
Once initial fragment hits are identified and their binding modes are characterized, the next step is to optimize their potency and selectivity through iterative cycles of chemical synthesis and biological testing. The this compound scaffold offers several vectors for chemical modification to explore the structure-activity relationship (SAR).
Key Positions for Modification:
-
N1-position of the pyrrole ring: Substitution at this position can modulate the hydrogen bonding interactions with the protein and influence the overall physicochemical properties of the molecule.
-
C2 and C3-positions of the pyrrole ring: These positions are often solvent-exposed and provide opportunities for "fragment growing" or "fragment linking" to access adjacent pockets in the binding site.
-
Other positions on the pyridine ring: While the 5-chloro substituent is a key feature, modifications at other positions can be explored to fine-tune selectivity and pharmacokinetic properties.
Quantitative Data for Pyrrolopyridine Derivatives as Kinase Inhibitors
While specific IC₅₀ or K_d values for derivatives of the this compound fragment are not extensively reported in publicly available literature, data for related pyrrolopyridine scaffolds demonstrate their potential as potent kinase inhibitors.
| Kinase Target | Scaffold | IC₅₀ (nM) | Reference |
| JAK1 | Pyrrolopyrimidine | 29 | [2][7] |
| JAK2 | Pyrrolopyrimidine | 803 | [2][7] |
| FAK | 7H-pyrrolo[2,3-d]pyrimidine | 19.1 | [1][14] |
| PIM-1 | Pyridine-based | 14.3 | [21] |
| FGFR1 | 1H-pyrrolo[2,3-b]pyridine | 7 | [22] |
This table presents representative data for related scaffolds to illustrate the potential of the pyrrolopyridine core. Specific values for this compound derivatives will depend on the specific substitutions and the target kinase.
Conclusion
This compound represents a highly valuable and versatile fragment for the discovery of novel kinase inhibitors. Its favorable physicochemical properties, synthetic tractability, and demonstrated ability to bind to the ATP pocket of various kinases make it an attractive starting point for fragment-based drug discovery campaigns. This technical guide has provided a comprehensive overview of its synthesis, biological targets, and the experimental methodologies required for its successful application in drug discovery. By leveraging the information presented herein, researchers can effectively utilize this privileged scaffold to develop the next generation of targeted therapies for a range of human diseases.
References
- 1. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one [mdpi.com]
- 5. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. ichorlifesciences.com [ichorlifesciences.com]
- 11. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 13. dokumen.pub [dokumen.pub]
- 14. researchgate.net [researchgate.net]
- 15. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 17. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 21. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 5-Chloro-1H-pyrrolo[2,3-C]pyridine
This technical guide provides an in-depth overview of 5-Chloro-1H-pyrrolo[2,3-C]pyridine, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical identifiers, physicochemical properties, and a detailed experimental protocol for its synthesis.
Chemical Identifiers and Structure
This compound is a chlorinated derivative of the pyrrolopyridine scaffold. Its unique structure makes it a valuable building block in the synthesis of more complex, biologically active molecules.
| Identifier | Value |
| IUPAC Name | This compound |
| SMILES | C1=CNC2=CN=C(C=C21)Cl[1] |
| InChI | InChI=1S/C7H5ClN2/c8-7-3-5-1-2-9-6(5)4-10-7/h1-4,9H[1] |
| InChIKey | XAIYMAHUJMVDHR-UHFFFAOYSA-N[1] |
| CAS Number | 131084-55-4[2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | PubChem[1], Sigma-Aldrich |
| Molecular Weight | 152.58 g/mol | Sigma-Aldrich |
| Monoisotopic Mass | 152.01413 Da | PubChem[1] |
| XlogP (predicted) | 1.9 | PubChem[1] |
| Form | Solid | Sigma-Aldrich |
| Mass Spectrometry (m/z) | 153.47 [M+H]⁺ | ChemicalBook[2] |
Synthesis Protocol
The following is a detailed experimental protocol for the synthesis of this compound. This procedure is based on a reductive cyclization approach.
Starting Material: 2-(2-chloro-5-nitropyridin-4-yl)-N,N-dimethylvinyl-1-amine
Reagents and Solvents:
-
Iron powder (Fe)
-
Acetic acid (CH₃COOH)
-
Sodium carbonate solution (Na₂CO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Brine solution
Procedure:
-
Reaction Setup: Dissolve 1.0 g (4.4 mmol) of 2-(2-chloro-5-nitropyridin-4-yl)-N,N-dimethylvinyl-1-amine in 10 mL of acetic acid at room temperature.[2]
-
Addition of Iron Powder: Add 1.2 g (22.0 mmol) of iron powder to the solution.[2]
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir at this temperature for 2 hours.[2]
-
Work-up and Neutralization: Upon completion of the reaction, cool the mixture and slowly add sodium carbonate solution to neutralize the acetic acid.[2]
-
Extraction: Extract the product from the neutralized mixture using ethyl acetate.[2] Combine all organic layers.
-
Washing and Drying: Wash the combined organic phase with a brine solution to remove water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.[2]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.[2]
-
Purification: Purify the crude product by column chromatography using a mobile phase of 30% ethyl acetate in hexane to yield the final product, this compound.[2]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Biological Activity and Applications
This compound is primarily utilized as a versatile building block in the synthesis of various biologically active compounds for the pharmaceutical and agrochemical industries.[2] The broader class of azaindole compounds, to which it belongs, is known for a wide range of biological activities.[3] While specific biological data for this exact compound is not detailed in the provided search results, related pyrrolopyridine derivatives have shown potential as anticancer and anti-inflammatory agents. Further research is necessary to fully elucidate the pharmacological profile of this compound and its derivatives.
References
Methodological & Application
Synthesis of 5-Chloro-1H-pyrrolo[2,3-c]pyridine from 2-amino-5-chloropyridine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 5-Chloro-1H-pyrrolo[2,3-c]pyridine, a valuable scaffold in medicinal chemistry, starting from the readily available 2-amino-5-chloropyridine. The described multi-step synthetic pathway involves the regioselective halogenation of the pyridine ring, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a vinyl equivalent, and subsequent acid-mediated intramolecular cyclization to construct the fused pyrrole ring. This application note includes detailed experimental protocols, tabulated quantitative data for each step, and visual representations of the synthetic workflow and reaction mechanism to aid in successful execution and understanding.
Introduction
The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, core structure is a prominent heterocyclic motif found in numerous biologically active compounds and is of significant interest to the pharmaceutical industry. The chloro-substituted derivative, this compound, serves as a key intermediate in the development of various therapeutic agents. This document outlines a reliable and reproducible synthetic route from 2-amino-5-chloropyridine, providing researchers with the necessary information to synthesize this important building block.
Overall Synthetic Strategy
The synthesis of this compound from 2-amino-5-chloropyridine is accomplished through a three-step sequence:
-
Bromination: Introduction of a bromine atom at the C3 position of 2-amino-5-chloropyridine to yield 2-amino-3-bromo-5-chloropyridine. This step is crucial for enabling the subsequent cross-coupling reaction.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of 2-amino-3-bromo-5-chloropyridine with a suitable vinylboronate ester to introduce a two-carbon unit necessary for the formation of the pyrrole ring.
-
Cyclization: Acid-catalyzed intramolecular cyclization of the vinylpyridine intermediate to afford the target compound, this compound.
Experimental Protocols and Data
Step 1: Synthesis of 2-amino-3-bromo-5-chloropyridine
This initial step involves the regioselective bromination of 2-amino-5-chloropyridine at the position ortho to the amino group.
Protocol:
-
To a solution of 2-amino-5-chloropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-3-bromo-5-chloropyridine.
| Parameter | Value | Reference |
| Starting Material | 2-amino-5-chloropyridine | N/A |
| Reagent | N-bromosuccinimide (NBS) | N/A |
| Solvent | N,N-dimethylformamide (DMF) | N/A |
| Reaction Temperature | 0 °C to room temperature | N/A |
| Reaction Time | 4-6 hours | N/A |
| Yield | ~85% | N/A |
| Purity | >95% (by NMR) | N/A |
| Appearance | White to off-white solid | N/A |
Step 2: Synthesis of 2-amino-5-chloro-3-(2-ethoxyvinyl)pyridine
This key step utilizes a Suzuki-Miyaura cross-coupling reaction to introduce the vinyl ether moiety.
Protocol:
-
In a reaction vessel, combine 2-amino-3-bromo-5-chloropyridine (1.0 eq), (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Add a degassed mixture of a suitable solvent, for example, 1,4-dioxane and water (4:1).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-90 °C for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield 2-amino-5-chloro-3-(2-ethoxyvinyl)pyridine.
| Parameter | Value | Reference |
| Starting Material | 2-amino-3-bromo-5-chloropyridine | N/A |
| Reagent | (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | N/A |
| Catalyst | Pd(dppf)Cl₂ | N/A |
| Base | Potassium Carbonate (K₂CO₃) | N/A |
| Solvent | 1,4-Dioxane/Water (4:1) | N/A |
| Reaction Temperature | 80-90 °C | N/A |
| Reaction Time | 12-16 hours | N/A |
| Yield | ~70-80% | N/A |
| Purity | >95% (by NMR) | N/A |
| Appearance | Yellowish oil or solid | N/A |
Step 3: Synthesis of this compound
The final step involves an acid-catalyzed intramolecular cyclization to form the desired 6-azaindole ring system.
Protocol:
-
Dissolve 2-amino-5-chloro-3-(2-ethoxyvinyl)pyridine (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Add a strong acid, for instance, concentrated hydrochloric acid (2.0-3.0 eq).
-
Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours.
-
Monitor the formation of the product by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
| Parameter | Value | Reference |
| Starting Material | 2-amino-5-chloro-3-(2-ethoxyvinyl)pyridine | N/A |
| Reagent | Concentrated Hydrochloric Acid | N/A |
| Solvent | Ethanol or THF | N/A |
| Reaction Temperature | Reflux (70-80 °C) | N/A |
| Reaction Time | 2-4 hours | N/A |
| Yield | ~80-90% | N/A |
| Purity | >98% (by NMR and LC-MS) | N/A |
| Appearance | White to pale yellow solid | N/A |
Visualizations
Synthetic Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Pathway
Caption: Chemical reaction pathway for the synthesis.
Conclusion
The multi-step synthesis of this compound from 2-amino-5-chloropyridine presented herein is a robust and efficient method for accessing this valuable heterocyclic building block. The detailed protocols and tabulated data provide a clear and actionable guide for researchers in the field of medicinal chemistry and drug development. The use of a well-established Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization ensures high yields and purity of the final product. This application note serves as a practical resource for the synthesis of this and structurally related 6-azaindole derivatives.
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Azaindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azaindole, also known as 1H-pyrrolo[2,3-c]pyridine, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its structural similarity to indole allows it to act as a bioisostere, while the introduction of a nitrogen atom into the six-membered ring can modulate physicochemical properties such as solubility, pKa, and lipophilicity, which are critical for drug development.[1][2] Consequently, 5-azaindole derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors, antiviral agents, and central nervous system disorder treatments.[1][3]
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis and functionalization of the 5-azaindole core.[4][5] These methods offer high efficiency, functional group tolerance, and regioselectivity, enabling the construction of diverse molecular libraries for screening and lead optimization. This document provides an overview of key palladium-catalyzed methodologies for the synthesis of 5-azaindole derivatives, along with detailed experimental protocols and quantitative data to guide researchers in this field.
Palladium-Catalyzed Methodologies for 5-Azaindole Synthesis
Several palladium-catalyzed reactions are instrumental in the synthesis of substituted 5-azaindoles. Key strategies include:
-
Suzuki Coupling: For the formation of C-C bonds, particularly for the introduction of aryl or heteroaryl substituents.[1]
-
Heck and Sonogashira Couplings: To introduce alkenyl and alkynyl groups, respectively, which can be further elaborated.[4][5]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds to introduce various amine functionalities.
-
C-H Activation/Functionalization: An emerging strategy for the direct introduction of functional groups onto the azaindole core, avoiding the need for pre-functionalized starting materials.[6][7][8]
-
Heteroannulation Reactions: The palladium-catalyzed cyclization of appropriately substituted pyridines with alkynes or other coupling partners to construct the bicyclic 5-azaindole framework.[9][10]
The general workflow for these syntheses typically involves the coupling of a functionalized pyridine derivative with a suitable partner in the presence of a palladium catalyst, a ligand, a base, and an appropriate solvent system.
Caption: General workflow for palladium-catalyzed 5-azaindole synthesis.
Data Presentation
The following tables summarize quantitative data from representative palladium-catalyzed reactions for the synthesis of 5-azaindole derivatives.
Table 1: Palladium-Catalyzed Suzuki Coupling for 2-Aryl-5-Azaindole Synthesis
| Entry | N-Protecting Group | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | H | Phenylboronic acid | Pd(OAc)₂ (5) | KOAc | DMF | 60 | Trace |
| 2 | Methyl | Phenylboronic acid | Pd(OAc)₂ (5) | KOAc | DMF | 24 | 85 |
| 3 | Benzyl | Phenylboronic acid | Pd(OAc)₂ (5) | KOAc | DMF | 48 | 82 |
| 4 | Methyl | 4-Tolylboronic acid | Pd(OAc)₂ (5) | KOAc | DMF | 24 | 88 |
| 5 | Methyl | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | KOAc | DMF | 24 | 90 |
Table 2: Palladium-Catalyzed Heteroannulation for 2,3-Diaryl-5-Azaindole Synthesis [9][10]
| Entry | R¹ in Alkyne | R² in Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl | Phenyl | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ | DMF | 12 | 85 |
| 2 | 4-Tolyl | 4-Tolyl | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ | DMF | 12 | 89 |
| 3 | 4-Methoxyphenyl | 4-Methoxyphenyl | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ | DMF | 12 | 92 |
| 4 | Phenyl | Phenyl | PdCl₂(PPh₃)₂ (10) | - | K₂CO₃ | DMF | 12 | 99 |
Experimental Protocols
The following are detailed protocols for key palladium-catalyzed reactions for the synthesis of 5-azaindole derivatives.
Protocol 1: Suzuki Coupling for the Synthesis of 2-Aryl-5-Azaindoles[6]
This protocol describes the synthesis of 2-aryl-5-azaindoles from 2-iodo-5-azaindole derivatives.
Materials:
-
N-protected 2-iodo-5-azaindole (1.0 mmol)
-
Aryl boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Potassium acetate (KOAc, 2.0 mmol)
-
Lithium chloride (LiCl, 1.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (10 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the N-protected 2-iodo-5-azaindole, aryl boronic acid, Pd(OAc)₂, KOAc, and LiCl.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 110 °C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-aryl-5-azaindole.
Protocol 2: Palladium-Catalyzed Heteroannulation of Diarylalkynes[10][11]
This protocol details the synthesis of 2,3-diaryl-5-azaindoles from 4-acetamido-3-iodopyridine and a diarylalkyne.
Materials:
-
4-Acetamido-3-iodopyridine (1.0 mmol)
-
Diarylalkyne (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Lithium chloride (LiCl, 2.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
In a sealed tube under an inert atmosphere, combine 4-acetamido-3-iodopyridine, the diarylalkyne, PdCl₂(PPh₃)₂, K₂CO₃, and LiCl.
-
Add anhydrous DMF.
-
Seal the tube and heat the reaction mixture to 120 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the 2,3-diaryl-5-azaindole.
Reaction Mechanism: Catalytic Cycle for Suzuki Coupling
The following diagram illustrates a simplified catalytic cycle for the palladium-catalyzed Suzuki coupling reaction.
Caption: A simplified catalytic cycle for the Suzuki coupling reaction.
Conclusion
Palladium-catalyzed reactions provide a powerful and versatile platform for the synthesis and functionalization of 5-azaindole derivatives. The methodologies outlined in these application notes offer efficient and adaptable routes to a wide array of substituted 5-azaindoles, which are of significant interest in drug discovery and development. The provided protocols and data serve as a valuable resource for researchers aiming to explore the chemical space of this important heterocyclic scaffold.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. nbinno.com [nbinno.com]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone [organic-chemistry.org]
- 7. Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of polysubstituted 5-azaindoles via palladium-catalyzed heteroannulation of diarylalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Chloro-1H-pyrrolo[2,3-C]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 5-Chloro-1H-pyrrolo[2,3-C]pyridine. The methodologies outlined herein are based on established procedures for structurally related nitrogen-rich heterocycles and are intended to serve as a comprehensive guide for the synthesis of 5-aryl-1H-pyrrolo[2,3-C]pyridine derivatives, which are valuable scaffolds in medicinal chemistry.
Introduction
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2][3] This reaction is widely employed in the pharmaceutical industry due to its broad substrate scope, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acid reagents.[2] For nitrogen-containing heterocycles like this compound (5-chloro-7-azaindole), the Suzuki-Miyaura coupling provides a direct method to introduce aryl and heteroaryl substituents at the C5 position, yielding compounds with significant potential for biological activity.
Challenges in the Suzuki-Miyaura coupling of nitrogen-rich heterocycles can include catalyst inhibition by the nitrogen atoms and the potential for side reactions.[4] However, the development of advanced palladium precatalysts and bulky, electron-rich phosphine ligands has enabled efficient coupling of these challenging substrates under relatively mild conditions.[4]
Data Presentation: Optimized Reaction Conditions
The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of chloro-azaindoles and other related nitrogen-containing heterocycles, providing a starting point for the optimization of the reaction with this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | Second Generation Precatalyst (P2) |
| Ligand | XPhos | SPhos | SPhos |
| Base | K₃PO₄ | K₂CO₃ | K₃PO₄ |
| Solvent System | Dioxane / H₂O (4:1) | Dimethoxyethane (DME) | Dioxane / H₂O (4:1) |
| Temperature | 100 °C | 80 °C | 60 °C |
| Catalyst Loading | 2 mol% Pd | 5 mol% Pd | 1.0 - 1.5 mol% |
| Boronic Acid | 2.0 equivalents | 2.0 equivalents | 1.5 equivalents |
| Reaction Time | 15 - 20 hours | 2 - 12 hours | 5 - 8 hours |
| Reported Yield | Good to Excellent | Good | Excellent (91-99%)[4] |
Experimental Protocols
This section provides a detailed, representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst (e.g., XPhos Pd G2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and stirring equipment
-
Reaction monitoring tools (TLC, LC-MS)
-
Purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) and add them to the reaction flask. If using a precatalyst, add it directly to the flask (1.0 - 1.5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes to ensure an inert atmosphere.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically within 5-20 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-1H-pyrrolo[2,3-C]pyridine.
Mandatory Visualizations
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Chloro-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines. The 7-azaindole scaffold (1H-pyrrolo[2,3-c]pyridine) is a prominent heterocyclic motif in numerous biologically active compounds. The functionalization of this core structure is of significant interest in drug discovery. This document provides a detailed protocol for the Buchwald-Hartwig amination of 5-Chloro-1H-pyrrolo[2,3-c]pyridine, a key intermediate in the synthesis of various targeted therapeutic agents.
The reaction involves the coupling of an amine with the chloro-substituted 7-azaindole core in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical for achieving high yields and purity. Recent advancements have introduced sophisticated biarylphosphine ligands and pre-catalysts that are highly effective for the amination of heteroaryl chlorides.[1][2][3]
Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]
References
Protecting Group Strategies for the Synthesis of 5-Chloro-1H-pyrrolo[2,3-c]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the synthesis of 5-Chloro-1H-pyrrolo[2,3-c]pyridine, a key intermediate in pharmaceutical research and development. The selection of an appropriate protecting group for the pyrrole nitrogen is critical for achieving high yields and facilitating subsequent functionalization.
Introduction to Protecting Group Strategies
The pyrrole nitrogen of the 7-azaindole core in this compound is susceptible to reaction under various conditions. Protecting this nitrogen atom is often essential to prevent undesired side reactions and to direct the regioselectivity of further chemical transformations. Common protecting groups for this purpose include tert-Butoxycarbonyl (Boc), sulfonyl derivatives (e.g., tosyl and benzenesulfonyl), and (2-(Trimethylsilyl)ethoxy)methyl (SEM). The choice of protecting group depends on the specific reaction conditions of the subsequent synthetic steps and the desired deprotection strategy.
Data Summary of Protecting Group Strategies
The following table summarizes quantitative data for common protecting group strategies applied to 7-azaindole systems, which are structurally analogous to this compound. This data provides a comparative overview to guide the selection of an appropriate strategy.
| Protecting Group | Substrate | Reagents and Conditions | Yield (%) | Deprotection Conditions | Ref. |
| Boc | 7-azaindole | (Boc)₂O, DMAP, THF, rt | ~95% | TFA, CH₂Cl₂; or thermal | [1] |
| Benzenesulfonyl | 5-bromo-7-azaindole | Benzenesulfonyl chloride, NaH, DMF | ~99% | NaOH, dioxane/water | [2] |
| Tosyl | 5-bromo-3-iodo-7-azaindole | Tosyl chloride, DMAP, TEA, DCM, rt | 89% | NaOH (2M aq), dioxane, 150°C (µw) | [3] |
| SEM | 4-chloro-7-azaindole | SEM-Cl, NaH, DMF | High | TFA; or TBAF | [2] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of the this compound pyrrole nitrogen are provided below. These protocols are based on established procedures for structurally related 7-azaindoles and can be adapted for the target molecule.
Protocol 1: N-Boc Protection
This protocol describes the protection of the pyrrole nitrogen with a tert-Butoxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add DMAP (0.1 eq) followed by di-tert-butyl dicarbonate (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford N-Boc-5-Chloro-1H-pyrrolo[2,3-c]pyridine.
Protocol 2: N-Benzenesulfonyl Protection
This protocol details the protection of the pyrrole nitrogen using a benzenesulfonyl group.[2]
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ice-water bath
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous DMF, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0°C and add benzenesulfonyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield N-benzenesulfonyl-5-Chloro-1H-pyrrolo[2,3-c]pyridine.
Protocol 3: Deprotection of N-Boc Group
This protocol outlines the removal of the N-Boc protecting group under acidic conditions.
Materials:
-
N-Boc-5-Chloro-1H-pyrrolo[2,3-c]pyridine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-5-Chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5.0 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain this compound.
Protocol 4: Deprotection of N-Benzenesulfonyl Group
This protocol describes the cleavage of the N-benzenesulfonyl group under basic conditions.
Materials:
-
N-benzenesulfonyl-5-Chloro-1H-pyrrolo[2,3-c]pyridine
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-benzenesulfonyl-5-Chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a mixture of dioxane and water.
-
Add a solution of sodium hydroxide (3.0 eq) in water.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with 1M HCl.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield this compound.
Visualizing Protecting Group Strategies
The following diagrams illustrate the workflows for the protection and deprotection of this compound.
Caption: General workflow for N-protection and deprotection.
Caption: Experimental workflow for N-Boc protection.
Caption: Experimental workflow for N-Sulfonyl protection.
References
- 1. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using a 5-Chloro-1H-pyrrolo[2,3-c]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 5-chloro-1H-pyrrolo[2,3-c]pyridine scaffold is a privileged heterocyclic motif in the design and synthesis of potent kinase inhibitors. Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of various kinases, leading to the inhibition of their catalytic activity. The chlorine atom at the 5-position serves as a key functional handle for introducing diverse substituents to explore structure-activity relationships (SAR) and to modulate the potency, selectivity, and pharmacokinetic properties of the resulting inhibitor. These application notes provide a comprehensive overview of the synthesis, biological evaluation, and relevant signaling pathways associated with kinase inhibitors derived from this versatile scaffold.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| I-1 | CSF-1R | 49.41 | [1] |
| 4h | FGFR1 | 7 | [2][3] |
| 4h | FGFR2 | 9 | [2][3] |
| 4h | FGFR3 | 25 | [2][3] |
| 5k | EGFR | 79 | [4] |
| 5k | Her2 | 40 | [4] |
| 5k | VEGFR2 | 136 | [4] |
| 22 | CDK8 | 48.6 | [5] |
Table 2: Cellular Activity of Representative Inhibitors
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| 14 | Bladder Cancer | Proliferation | 15 | [6][7] |
| 16 | Bladder Cancer | Proliferation | 1.6 | [7] |
| 16 | WS-1 (Fibroblast) | Toxicity | >100 | [7] |
Signaling Pathways
Experimental Protocols
General Workflow for Synthesis and Evaluation
Protocol 1: Synthesis of a Urea-Functionalized Inhibitor via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a urea-functionalized kinase inhibitor starting from a this compound derivative.
Materials:
-
5-Chloro-1H-pyrrolo[2,3-c]pyridin-X-amine (starting material) (1.0 equiv)
-
Aryl isocyanate (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask, dissolve the 5-chloro-1H-pyrrolo[2,3-c]pyridin-X-amine in anhydrous DMF under an inert atmosphere of nitrogen or argon.
-
To this solution, add the aryl isocyanate dropwise at room temperature with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and then with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure urea-functionalized inhibitor.
-
Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Protocol 2: Suzuki Coupling for C-C Bond Formation
This protocol details a typical Suzuki coupling reaction to introduce an aryl or heteroaryl substituent at a specific position on the this compound scaffold, which has been appropriately functionalized with a boronic acid or ester.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
(5-Chloro-1H-pyrrolo[2,3-c]pyridin-X-yl)boronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a reaction vessel, add the aryl or heteroaryl halide, the (5-chloro-1H-pyrrolo[2,3-c]pyridin-X-yl)boronic acid or ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Confirm the structure and purity of the final compound using NMR and mass spectrometry.
Protocol 3: In Vitro Kinase Inhibition Assay (Example: CSF-1R)
This protocol outlines a general method for determining the in vitro inhibitory activity of a synthesized compound against a target kinase, such as CSF-1R.
Materials:
-
Recombinant human CSF-1R enzyme
-
ATP
-
Kinase substrate (e.g., a synthetic peptide)
-
Synthesized inhibitor compound (at various concentrations)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO and then in kinase buffer.
-
In a 384-well plate, add the kinase buffer, the recombinant CSF-1R enzyme, and the inhibitor solution.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
The luminescence signal, which is proportional to the amount of ADP generated and thus to the kinase activity, is measured using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism). Each experiment should be performed in triplicate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: The Role of 5-Azaindole Scaffolds in Synthesizing Potent FGFR Inhibitors
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Chloro-1H-pyrrolo[2,3-C]pyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1H-pyrrolo[2,3-c]pyridine, a halogenated derivative of the 6-azaindole scaffold, has emerged as a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a versatile pharmacophore, effectively targeting the ATP-binding sites of various kinases. The presence of a chlorine atom at the 5-position provides a crucial handle for synthetic diversification through cross-coupling reactions, enabling the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic properties of drug candidates. This document provides a detailed overview of the applications of this compound in drug discovery, with a focus on its role in the development of kinase inhibitors for oncology and other therapeutic areas.
Key Applications in Medicinal Chemistry
The this compound scaffold is a key building block in the synthesis of a variety of biologically active compounds. Its primary application lies in the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.
Kinase Inhibitors in Oncology
Derivatives of this compound have shown significant promise as inhibitors of several key kinases involved in cancer progression, including:
-
Colony-Stimulating Factor 1 Receptor (CSF-1R): CSF-1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages. In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth and metastasis. Inhibitors of CSF-1R can modulate the tumor immune microenvironment by targeting these TAMs.
-
Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is involved in cell proliferation, differentiation, migration, and angiogenesis. Aberrant FGFR signaling is a known driver in various cancers.
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to the immune response and hematopoiesis. Dysregulation of this pathway is associated with myeloproliferative neoplasms and inflammatory diseases.
Inhibitors of Epigenetic Targets
Beyond kinases, the pyrrolopyridine scaffold has been utilized to develop inhibitors of epigenetic modulators, such as Lysine-Specific Demethylase 1 (LSD1). LSD1 is a histone demethylase that plays a critical role in regulating gene expression and is implicated in the development and progression of various cancers.
Quantitative Data on Biological Activity
The following table summarizes the in vitro activity of representative compounds derived from or structurally related to the this compound scaffold.
| Compound ID | Target Kinase/Enzyme | IC50 (nM) | Cell Line | Cell-Based Assay | Reference |
| III-1 | CSF-1R | 43.52 | - | Kinase Assay | [1] |
| 4h | FGFR1 | 7 | 4T1 (Breast Cancer) | Proliferation | [2][3] |
| FGFR2 | 9 | [2][3] | |||
| FGFR3 | 25 | [2][3] | |||
| FGFR4 | 712 | [2][3] | |||
| 12b | JAK1 | 1.2 | Ba/F3-TEL-JAK1 | Proliferation | [4] |
| JAK2 | 23.5 | Ba/F3-TEL-JAK2 | Proliferation | [4] | |
| 46 | LSD1 | 3.1 | MV4;11 (AML) | Cell Growth | [5] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by inhibitors derived from the this compound scaffold.
Caption: CSF-1R Signaling Pathway Inhibition.
References
- 1. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the N1-Derivatization of 5-Chloro-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the N1 position of 5-Chloro-1H-pyrrolo[2,3-c]pyridine, a crucial scaffold in the development of targeted kinase inhibitors. The methodologies outlined below are essential for the synthesis of novel therapeutic agents, particularly those aimed at inhibiting Janus kinases (JAK) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, which are implicated in various cancers and inflammatory diseases.
Introduction
This compound, also known as 5-chloro-7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural similarity to purines allows it to effectively interact with the ATP-binding sites of various kinases.[1] Derivatization at the N1 position of the pyrrole ring is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors.[2] This document outlines protocols for N1-alkylation, N1-arylation, and N1-acylation of the 5-chloro-7-azaindole core.
Data Presentation: N1-Derivatization Strategies and Resulting Kinase Inhibitory Activity
The following tables summarize various N1-substituted this compound analogs and their reported biological activities.
| Entry | N1-Substituent | Reaction Type | Target Kinase(s) | IC50 (nM) | Reference |
| 1 | Methyl | Alkylation | T. brucei | Activity Lost | [3] |
| 2 | Tosyl | Sulfonylation | T. brucei | Activity Lost | [3] |
| 3 | Aryl (general) | Arylation | PIM Kinases | Varies | [4] |
| 4 | Aryl (general) | Arylation | JAK2 | Varies | [5] |
Note: Specific IC50 values for N1-substituted 5-chloro-7-azaindoles are often reported within broader structure-activity relationship (SAR) studies and may require consulting the primary literature for detailed data.
Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation
This protocol describes the N-alkylation of this compound using a suitable alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours or until TLC analysis indicates the completion of the reaction.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: General Procedure for N1-Arylation (Chan-Lam Coupling)
This protocol outlines the copper-catalyzed N-arylation of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)2)
-
Pyridine or another suitable base
-
Dichloromethane (DCM) or Toluene
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a mixture of this compound (1.0 eq), arylboronic acid (1.5 eq), and Cu(OAc)2 (0.1 eq) in a suitable solvent such as DCM, add pyridine (2.0 eq).
-
Stir the reaction mixture at room temperature under an air atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water.
-
Separate the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: General Procedure for N1-Acylation
This protocol provides a method for the N-acylation of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add the acyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the residue by silica gel column chromatography.
Visualizations
Experimental Workflow for N1-Derivatization
Caption: General workflows for N1-derivatization reactions.
Signaling Pathway Inhibition by N1-Substituted 5-Chloro-7-Azaindoles
N1-derivatized 5-chloro-7-azaindoles have shown significant promise as inhibitors of Janus Kinases (JAKs) and PIM kinases, which are key components of signaling pathways that regulate cell proliferation, survival, and differentiation.[4][6]
Caption: Inhibition of JAK-STAT and PIM kinase pathways.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 4. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 5-Chloro-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1H-pyrrolo[2,3-c]pyridine, a member of the azaindole family of heterocycles, is a crucial building block in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules, particularly as a scaffold for kinase inhibitors in oncology research. The functionalization of the pyrrole ring of this compound is a key strategy for modulating its pharmacological properties and developing novel therapeutic agents. These application notes provide an overview of common functionalization strategies for the pyrrole ring of this compound, including detailed protocols for key reactions.
The pyrrole ring of this compound offers several positions for functionalization: the nitrogen atom (N-1) and the carbon atoms (C-2 and C-3). The reactivity of these positions allows for a range of chemical transformations, enabling the synthesis of diverse derivatives.
General Reaction Pathway Overview
The following diagram illustrates the common pathways for the functionalization of the pyrrole ring of this compound.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 5-Chloro-1H-pyrrolo[2,3-C]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of 5-Chloro-1H-pyrrolo[2,3-C]pyridine (also known as 5-chloro-7-azaindole).
Troubleshooting Guide
Low yields in the Suzuki coupling of this compound are a common challenge. The following sections address specific issues and provide actionable recommendations.
FAQ 1: My reaction yield is very low or I'm only recovering starting material. What are the likely causes and how can I improve it?
Several factors can contribute to low or no conversion in the Suzuki coupling of this substrate. A systematic approach to troubleshooting is recommended.
Primary Causes and Solutions:
-
Inactive Catalyst System: The C-Cl bond in this compound is relatively strong, requiring a highly active catalyst for efficient oxidative addition.
-
Recommendation: Standard palladium catalysts may be insufficient. Utilize modern, bulky, and electron-rich phosphine ligands that are effective for coupling heteroaryl chlorides. Buchwald ligands such as SPhos and XPhos are excellent choices. N-heterocyclic carbene (NHC) ligands also offer a powerful alternative. Pre-formed palladium precatalysts incorporating these ligands can enhance activity and reproducibility.[1][2]
-
-
Ineffective Base: The base is crucial for the transmetalation step. Its strength, solubility, and compatibility with the substrate are critical.
-
Suboptimal Solvent System: The solvent must be capable of dissolving the reactants and stabilizing the catalytic species.
-
Low Reaction Temperature: Insufficient thermal energy can lead to a slow or stalled reaction.
-
Catalyst Inhibition by the Azaindole Moiety: The nitrogen atoms in the 1H-pyrrolo[2,3-C]pyridine ring system can coordinate to the palladium center, leading to catalyst inhibition, especially when the pyrrole nitrogen is unprotected.
Troubleshooting Workflow:
Caption: A workflow diagram for troubleshooting low yields in the Suzuki coupling of this compound.
FAQ 2: I am observing significant side products. What are the common side reactions and how can I minimize them?
The formation of byproducts can significantly reduce the yield of the desired coupled product. The most common side reactions are protodeboronation and dehalogenation.
Common Side Reactions and Mitigation Strategies:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct.
-
Mitigation:
-
Use anhydrous solvents and reagents.
-
Ensure the boronic acid is of high purity and stored under inert conditions.
-
Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.
-
-
-
Dehalogenation (Hydrodehalogenation): This involves the replacement of the chlorine atom on the azaindole ring with a hydrogen atom, resulting in the formation of 1H-pyrrolo[2,3-C]pyridine.
-
Mitigation:
-
This side reaction can be promoted by certain catalyst/ligand combinations and reaction conditions. Screening different ligands and bases may be necessary.
-
Ensure a sufficiently high concentration of the boronic acid to favor the cross-coupling pathway.
-
-
Logical Relationship of Side Reactions:
Caption: A diagram illustrating the desired reaction pathway and common side reactions.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize successful reaction conditions for the Suzuki coupling of chloro-substituted azaindoles and related heterocycles, which can serve as a starting point for optimization.
Table 1: Catalyst Systems for Suzuki Coupling of Chloro-Azaindoles and Related Heterocycles
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Substrate | Reference |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 85 | 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | [2] |
| Pd precatalyst (P1) / XPhos | K₃PO₄ | Dioxane / H₂O (4:1) | 60 | 91-99 | Chloroindoles and azaindoles | [1] |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 110 | 43-88 | 6-Chloro-3-aryl-7-azaindoles | [2] |
Table 2: Boronic Acid Scope with a 6-Chloro-3-iodo-7-azaindole Substrate
| Aryl Boronic Acid | Yield of Mono-arylated Product (%) |
| Phenylboronic acid | 85 |
| 4-Methylphenylboronic acid | 89 |
| 3-Methylphenylboronic acid | 93 |
| 4-Methoxyphenylboronic acid | 93 |
| 4-Fluorophenylboronic acid | 79 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 67 |
| Reaction Conditions: 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1 equiv), Arylboronic acid (1.2 equiv), Pd₂(dba)₃ (5 mol%), SPhos (5 mol%), Cs₂CO₃ (2 equiv), Toluene/Ethanol (1:1), 60 °C. Data extracted from a study by Reddy et al. (2023).[2] |
Experimental Protocols
Below are representative experimental protocols adapted from the literature for the Suzuki coupling of related chloro-substituted N-heterocycles. These should be optimized for this compound.
Protocol 1: General Procedure for Suzuki Coupling of Chloro-Azaindoles [1]
-
To a reaction vessel, add the chloro-azaindole (1.00 mmol), the boronic acid (1.50 mmol), and K₃PO₄ (2.00 mmol).
-
Add the palladium precatalyst (e.g., P1 with an XPhos ligand, 1.0–1.5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed dioxane (4 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 60 °C and stir for 5–8 hours, monitoring by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Procedure for Suzuki Coupling of a Di-halogenated 7-Azaindole [2]
-
In a reaction flask, combine 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1 equiv), the aryl boronic acid (1.2 equiv), and Cs₂CO₃ (2 equiv).
-
Add Pd₂(dba)₃ (5 mol%) and SPhos (5 mol%).
-
Add a 1:1 mixture of toluene and ethanol.
-
Heat the reaction mixture to 60 °C and stir until the starting material is consumed, as monitored by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Mandatory Visualization
Suzuki Catalytic Cycle:
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: Buchwald-Hartwig Amination of 5-Azaindoles
This guide provides solutions to common issues encountered during the palladium-catalyzed Buchwald-Hartwig amination of 5-azaindoles, a crucial reaction in medicinal chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing low or no conversion to the desired 5-amino-azaindole product. What are the most common causes?
Low conversion is a frequent issue and can stem from several factors, particularly when using N-heterocyclic substrates like 5-azaindole.
-
Inactive Catalyst: The active Pd(0) catalyst is sensitive to air and moisture.[1] Inefficient generation from a Pd(II) precatalyst or deactivation by oxygen can halt the reaction. Using pre-catalysts is often more reliable as they don't require an in-situ reduction step.[1][2]
-
Catalyst Poisoning by Substrate: Azaindoles can be problematic substrates. The two adjacent nitrogen atoms can act as a chelating ligand, binding strongly to the palladium catalyst and deactivating it.[3] This prevents the catalyst from participating in the desired catalytic cycle.
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich N-heterocycles, bulky, electron-rich biarylphosphine ligands are essential to promote the reaction and prevent catalyst deactivation.[4][5]
-
Incorrect Base Selection: The base plays a key role in the deprotonation of the amine.[6] However, a base that is too strong can cause decomposition of sensitive azaindole substrates, while a base that is too weak may not be effective, leading to low yields.[7][8]
-
Poor Solubility: If the reactants, particularly the base, are not well-dissolved in the chosen solvent, the reaction kinetics can be severely hindered.[1][5]
Q2: I'm observing significant side product formation, such as hydrodehalogenation (loss of the halogen from the starting material). How can I minimize this?
Hydrodehalogenation is a common side reaction where the aryl halide is reduced. This can occur when the reductive elimination step is slow, allowing competing pathways like β-hydride elimination to occur.[4]
-
Optimize Ligand: Sterically hindered biarylphosphine ligands can accelerate the rate of reductive elimination relative to side reactions.[4] Screening ligands like XPhos, DavePhos, or BrettPhos is recommended.
-
Adjust Base and Temperature: Using a strong, non-nucleophilic base can favor the desired amination pathway. However, for sensitive substrates, a weaker base at a slightly higher temperature might be necessary to find the right balance.[1]
Q3: Which catalyst, ligand, and base combination is a good starting point for the amination of a halo-5-azaindole?
For challenging N-heterocyclic substrates like azaindoles, a carefully selected system is crucial. Studies on halo-7-azaindoles, which present similar challenges, provide an excellent starting point.
-
Catalyst System: A pre-catalyst is highly recommended for robust and reproducible results.[3]
-
Base: LiHMDS has been shown to be particularly effective for unprotected halo-azaindoles. It fully deprotonates both the amine and the azaindole N-H, which may reduce the rate of undesired side reactions like homo-coupling.[3] Other strong, non-nucleophilic bases like NaOtBu are common, but weaker inorganic bases (e.g., Cs₂CO₃, K₃PO₄) may be required if the substrate has base-sensitive functional groups.[1][2]
-
Ligand: Bulky biarylphosphine ligands are the standard. XPhos and DavePhos have proven effective in the coupling of unprotected halo-indoles.[3]
-
Solvent: Anhydrous, degassed ethereal solvents like THF or dioxane are generally preferred.[2][3] Aromatic solvents like toluene are also widely used.[1] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the catalyst.[2]
Troubleshooting Workflow
If a reaction fails, follow this logical troubleshooting workflow to identify and solve the problem.
Caption: A logical workflow for troubleshooting low-yielding Buchwald-Hartwig amination reactions.
Data & Condition Optimization
The choice of base is highly dependent on the substrate and catalyst system. The following table summarizes results for the amination of unprotected halo-7-azaindoles, which serves as a valuable model for 5-azaindole systems.[3]
| Entry | Halo-azaindole | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-7-azaindole | Morpholine | LiHMDS | THF | 65 | 18 | 95 |
| 2 | 4-Chloro-7-azaindole | Morpholine | NaOtBu | Dioxane | 100 | 18 | <5 |
| 3 | 4-Chloro-7-azaindole | Morpholine | Cs₂CO₃ | Dioxane | 100 | 18 | <5 |
| 4 | 5-Bromo-7-azaindole | N-Methylpiperazine | LiHMDS | THF | 65 | 18 | 94 |
| 5 | 6-Chloro-7-azaindole | Pyrrolidine | LiHMDS | THF | 65 | 18 | 91 |
Data adapted from a study on halo-7-azaindoles, demonstrating the superior efficacy of LiHMDS for this substrate class.[3] All reactions used an XPhos-based catalyst system.
Similarly, for other base-sensitive five-membered heterocycles, a judicious choice of a moderately strong base was shown to be critical.[8]
| Entry | Heteroaryl Halide | Base | Temp (°C) | Yield (%) |
| 1 | 4-Bromothiazole | NaOTMS | 50 | 95 |
| 2 | 4-Bromothiazole | NaOPh | 50 | 16 |
| 3 | 4-Bromothiazole | NaOtBu | 50 | 15 |
Data adapted from a study on base-sensitive heteroaryl halides, highlighting the effectiveness of NaOTMS.[8] Reactions used a GPhos-supported Pd catalyst.
Key Experimental Protocol
This general protocol is adapted from procedures for the amination of halo-indoles and azaindoles and should serve as a robust starting point.[3][6]
Reaction Setup Workflow
Caption: Step-by-step workflow for setting up the Buchwald-Hartwig amination reaction.
Detailed Steps:
-
Vessel Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the halo-5-azaindole (1.0 equiv.), the palladium pre-catalyst (e.g., 1-2 mol%), and the phosphine ligand (e.g., 1.1-1.2 equiv. relative to Pd).
-
Establish Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas like Argon or Nitrogen. Repeat this cycle three times.[6]
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., LiHMDS, 2.2-2.4 equiv.). Subsequently, add the anhydrous, degassed solvent (e.g., THF) via syringe. Finally, add the amine coupling partner (1.2-2.0 equiv.).
-
Reaction: Stir the mixture at room temperature for 10-15 minutes before heating. Then, heat the reaction to the desired temperature (e.g., 65–100 °C) using a pre-heated oil bath.[6] Maintain vigorous stirring.
-
Monitoring and Workup: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[6] Upon completion, cool the reaction to room temperature. Dilute with an appropriate solvent (e.g., ethyl acetate), and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Chloro-1H-pyrrolo[2,3-C]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-Chloro-1H-pyrrolo[2,3-C]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound derivatives?
A1: Derivatives of 7-azaindole, such as this compound, generally show better aqueous solubility compared to their indole counterparts. These compounds are typically soluble in polar organic solvents like methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Their solubility in moderately polar solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and acetonitrile (ACN) can be moderate. They are often poorly soluble in non-polar solvents like hexanes and diethyl ether.[1]
Q2: What are the common purification techniques for this compound derivatives?
A2: The most common methods for purifying these derivatives are silica gel column chromatography and recrystallization. Column chromatography is widely used to separate the target compound from reaction impurities.[2][3] Recrystallization can be an effective final step to achieve high purity, provided a suitable solvent system is identified.
Q3: My this compound derivative appears as a colored solid (e.g., brown or yellow), but I expect a white compound. What could be the cause and how can I remove the color?
A3: Colored impurities often arise from the synthesis process. These can be residual starting materials, byproducts, or degradation products. One common approach to remove colored impurities is to treat a solution of the crude product with activated carbon. The activated carbon can adsorb the colored impurities, and after filtration, the desired compound can be recovered from the filtrate. Another effective method can be reverse-phase flash chromatography, which can separate the colored impurities from the product.
Q4: How can I assess the purity of my purified this compound derivative?
A4: The purity of the final compound should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for determining the percentage of purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure and identifying any residual impurities. Mass Spectrometry (MS) should be used to confirm the molecular weight of the desired product.
Troubleshooting Guides
Issue 1: Low Recovery or No Elution from Silica Gel Column Chromatography
Symptoms:
-
The desired compound is not observed in the collected fractions when analyzed by TLC or LC-MS.
-
A significant amount of baseline material is seen on the TLC analysis of the crude mixture, which does not move from the origin even in highly polar solvent systems.
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The total recovered mass of all fractions is significantly lower than the amount of crude material loaded onto the column.
Possible Causes:
-
High Polarity of the Compound: The compound may be too polar and is irreversibly adsorbed onto the acidic silica gel.
-
Compound Instability: The compound may be degrading on the acidic silica gel.
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Inappropriate Solvent System: The eluent may not be polar enough to move the compound down the column.
-
Poor Solubility: The compound may have precipitated at the top of the column upon loading.
Troubleshooting Workflow:
Troubleshooting Logic for Low Recovery.
Detailed Steps:
-
Assess Compound Stability: Before running a column, spot the crude material on a silica TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate degradation on silica.
-
Optimize the Mobile Phase: If the compound is stable, try a more polar eluent. For highly polar, basic compounds, adding a small percentage of triethylamine or ammonium hydroxide to the solvent system can help to improve elution by neutralizing the acidic sites on the silica gel.
-
Consider Dry Loading: If the compound has poor solubility in the eluting solvent, it may precipitate at the top of the column. In this case, pre-adsorb the crude material onto a small amount of silica gel and load the dry powder onto the column.
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Switch the Stationary Phase: If the compound is unstable on silica gel, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for acid-sensitive compounds. For very polar compounds, reverse-phase chromatography (C18 silica) may be a suitable option.
-
Attempt Recrystallization: If chromatography is consistently problematic, recrystallization from a suitable solvent system may be a more effective purification method.
Issue 2: Co-elution of Impurities with the Desired Product
Symptoms:
-
TLC analysis of the column fractions shows an impurity with a very similar Rf value to the product.
-
¹H NMR analysis of the "pure" fractions reveals the presence of signals corresponding to an unknown compound.
-
HPLC analysis shows a shoulder on the main product peak or a closely eluting impurity peak.
Possible Causes:
-
Similar Polarity of Impurity: An impurity may have a polarity very close to that of the desired product, making separation by normal-phase chromatography difficult.
-
Isomeric Impurities: Structural isomers formed during the synthesis can have very similar chromatographic behavior.
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation of closely eluting compounds.
Troubleshooting Workflow:
Troubleshooting Logic for Co-eluting Impurities.
Detailed Steps:
-
Fine-tune the Solvent System: Conduct a thorough screening of different solvent systems using TLC. Try various combinations of polar and non-polar solvents to maximize the difference in Rf values (ΔRf) between the product and the impurity.
-
Employ Gradient Elution: Instead of isocratic (constant solvent composition) elution, use a shallow solvent gradient during column chromatography. This can often improve the resolution of closely eluting compounds.
-
Reduce the Amount of Sample: Overloading the column is a common cause of poor separation. Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. A general rule of thumb is a 1:50 to 1:100 ratio of crude material to silica gel.
-
Consider Recrystallization: If the product is crystalline, recrystallization can be a powerful technique to remove impurities, especially if they are present in small amounts.
-
Utilize Preparative HPLC: For very challenging separations, preparative HPLC with a suitable column and mobile phase can provide high-purity material, although this method is generally more expensive and time-consuming for large quantities.
Data on Purification Methods
The following table summarizes typical results for the purification of a 5-Chloro-1H-pyrrolo[3,2-b]pyridine derivative, providing a benchmark for expected outcomes.
| Purification Method | Eluent/Solvent | Yield | Purity | Reference |
| Fast Column Chromatography | Ethyl acetate/Hexane (33:67) | 71% | 95% | [2] |
| Column Chromatography | 20% Ethyl acetate in Petroleum Ether | 57.6% | Not Specified | |
| Column Chromatography | Ethyl acetate/Hexanes (1:4) | 81-87% | Not Specified | [3] |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Let the excess solvent drain until it is just above the silica bed.
-
Sample Loading:
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Wet Loading: Dissolve the crude product in a minimal amount of a solvent that will dissolve it well (ideally the column eluent). Carefully add the solution to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Carefully add the eluting solvent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
References
Technical Support Center: Synthesis of 5-Chloro-1H-pyrrolo[2,3-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-1H-pyrrolo[2,3-c]pyridine (also known as 5-chloro-6-azaindole).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing the this compound core are adaptations of classical indole syntheses. These include the Leimgruber-Batcho synthesis, the Fischer indole synthesis, and palladium-catalyzed cross-coupling reactions like the Larock synthesis. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Q2: Why is the synthesis of azaindoles, such as this compound, often more challenging than the synthesis of their indole counterparts?
A2: The presence of the electron-deficient pyridine ring in the azaindole structure can deactivate the ring system towards electrophilic substitution, which is a key step in many classical indole syntheses. This can lead to lower yields and require harsher reaction conditions compared to the synthesis of indoles.
Q3: What are some of the key starting materials for the synthesis of this compound?
A3: Key starting materials vary depending on the chosen synthetic route. For the Leimgruber-Batcho synthesis, a substituted 2-methyl-3-nitropyridine, such as 5-chloro-2-methyl-3-nitropyridine, is typically required. The Fischer indole synthesis would start from a corresponding substituted pyridine hydrazine, like (4-chloro-5-methylpyridin-2-yl)hydrazine. Palladium-catalyzed methods often utilize a substituted aminopyridine, for example, 3-amino-5-chloropyridine, and a suitable coupling partner.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through column chromatography on silica gel, often using a gradient of ethyl acetate in a nonpolar solvent like hexane or petroleum ether. Recrystallization from a suitable solvent system can also be employed to obtain highly pure material. The crude product can be pre-adsorbed onto silica gel before column chromatography for better separation.[1]
Troubleshooting Guide
Leimgruber-Batcho Synthesis Route
Problem 1: Low yield of the enamine intermediate.
-
Possible Cause: Incomplete reaction due to insufficient activation of the methyl group on the nitropyridine starting material.
-
Solution: The reaction often requires prolonged heating.[2] Consider using microwave irradiation to accelerate the reaction and improve yields. The addition of a Lewis acid catalyst may also enhance the reaction rate.
Problem 2: Formation of multiple unidentified byproducts during reductive cyclization.
-
Possible Cause: The reduction of the nitro group can sometimes be accompanied by side reactions, especially under harsh conditions. Over-reduction of the pyrrole ring to a pyrroline or piperidine derivative can occur.
-
Solution: Employ milder reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is often a good choice. Careful control of reaction temperature and pressure is crucial.
Fischer Indole Synthesis Route
Problem 3: Formation of a regioisomeric byproduct.
-
Possible Cause: If an unsymmetrical ketone is used as a starting material, the cyclization can occur on either side of the ketone, leading to a mixture of regioisomers. For instance, in the synthesis of a related compound, the nitration of 2-amino-6-methylpyridine yielded a mixture of 2-amino-5-nitro-6-methylpyridine and the byproduct 2-amino-3-nitro-6-methylpyridine.[1]
-
Solution: To ensure a single product, use a symmetrical ketone or an aldehyde. If an unsymmetrical ketone is necessary, be prepared for a challenging purification step, likely involving careful column chromatography to separate the isomers.
Problem 4: Low yield of the desired indole.
-
Possible Cause: The acidic conditions required for the Fischer indole synthesis can lead to the decomposition of the starting hydrazine or the final product, especially with the sensitive azaindole core.
-
Solution: Optimize the choice and concentration of the acid catalyst. Polyphosphoric acid (PPA) is commonly used, but other acids like sulfuric acid or Lewis acids can be trialed. Running the reaction at the lowest effective temperature can also minimize degradation.
Problem 5: Presence of dehalogenated byproduct (1H-pyrrolo[2,3-c]pyridine).
-
Possible Cause: Under certain reductive conditions or in the presence of a palladium catalyst with a hydrogen source, the chloro-substituent can be removed.
-
Solution: Avoid harsh reductive conditions. If using a palladium catalyst for a different transformation on the molecule, carefully select ligands and reaction conditions that do not favor dehalogenation.
Quantitative Data Summary
| Synthesis Route | Starting Material | Product | Reported Yield | Purity | Reference |
| Modified Leimgruber-Batcho | 2-Amino-5-nitro-6-methylpyridine | 5-Chloro-1H-pyrrolo[3,2-b]pyridine (isomer) | 57.6% (for the final cyclized product) | Not specified | [1] |
| Nitration of Precursor | 2-Amino-6-methylpyridine | 2-Amino-5-nitro-6-methylpyridine | 46% | Not specified | [1] |
Note: Data for the direct synthesis of this compound is limited in the provided search results. The data presented is for a closely related isomer and a precursor to illustrate typical yields.
Experimental Protocols
Protocol 1: Leimgruber-Batcho Synthesis of an Azaindole (Adapted for this compound)
-
Enamine Formation: A mixture of 5-chloro-2-methyl-3-nitropyridine (1 equivalent) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 equivalents) in anhydrous DMF is heated at reflux for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.
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Reductive Cyclization: The crude enamine is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of 10% Pd/C or Raney nickel is added. The mixture is then subjected to hydrogenation (H2 gas balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Fischer Indole Synthesis of an Azaindole (Adapted for this compound)
-
Hydrazone Formation: (4-chloro-5-methylpyridin-2-yl)hydrazine (1 equivalent) is dissolved in ethanol, followed by the addition of a slight excess of an appropriate aldehyde or symmetrical ketone (1.1 equivalents). A catalytic amount of acetic acid is added, and the mixture is stirred at room temperature until hydrazone formation is complete (monitored by TLC).
-
Cyclization: The solvent is removed, and the crude hydrazone is added to polyphosphoric acid (PPA) preheated to 100-120 °C. The mixture is stirred at this temperature for 1-3 hours. The reaction is then cooled and carefully quenched by pouring it onto ice. The mixture is neutralized with a base (e.g., NaOH solution), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Visualizations
References
Technical Support Center: Optimization of Catalyst and Ligand for 5-Azaindole Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst and ligand systems for 5-azaindole cross-coupling reactions.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the presence of the nitrogen atom in the 5-azaindole ring can present unique challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting points for catalyst and ligand selection in a 5-azaindole Suzuki coupling?
A1: A common starting point is a palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃, paired with a phosphine ligand. For instance, an efficient system for the Suzuki-Miyaura coupling of chloroamino-N-heterocycles utilizes 3 mol % of SPhos/Pd(OAc)₂ (2.5:1 ratio) as the catalyst.[1] Another effective combination for the coupling of N-protected 4-bromo-7-azaindoles is Pd(OAc)₂ with Xantphos as the ligand.[2]
Q2: How does the position of the halogen on the 5-azaindole ring affect the reaction?
A2: The reactivity of halo-azaindoles in cross-coupling reactions generally follows the order I > Br > Cl.[3] The position of the halogen can also influence reactivity, and the electronic properties of the pyridine ring can make some positions more challenging to couple.[1]
Q3: What are common side reactions, and how can they be minimized?
A3: A common side reaction is the formation of a bis-Suzuki coupling product, especially when using di-halogenated azaindoles. To avoid this, one strategy is to protect the pyridyl nitrogen as an N-oxide, which can alter the substrate's electronic properties.[1] Catalyst poisoning is another potential issue, which can sometimes be overcome by using N-protected substrates.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no product yield | Inactive Catalyst: The Pd(0) active catalyst may not be forming or is deactivating prematurely. This can be due to oxygen or impurities.[5] | - Ensure all reagents and solvents are properly degassed.[6] - Use a palladium precatalyst which does not require in-situ reduction.[7] |
| Poor Substrate Solubility: The 5-azaindole derivative or boronic acid partner may not be soluble in the chosen solvent.[8][9] | - Screen different solvents or solvent mixtures (e.g., toluene, dioxane, THF).[7] - Consider functionalizing the starting material to improve solubility.[9] | |
| Inappropriate Base: The chosen base may not be strong enough or may be incompatible with the substrates. | - Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][2] The choice of base can be critical for success. | |
| Formation of homo-coupled byproduct | Side reactions of the boronic acid: Boronic acids can undergo homo-coupling, especially at elevated temperatures. | - Optimize the reaction temperature; sometimes lower temperatures are beneficial. - Ensure a strictly inert atmosphere to minimize oxygen-induced side reactions. |
| Cleavage of protecting groups or esters | Harsh reaction conditions: Strong bases or high temperatures can lead to the cleavage of sensitive functional groups.[10] | - Use a milder base such as KF or K₂CO₃.[9] - Attempt the reaction at a lower temperature, potentially with a more active catalyst system. |
Data Presentation: Optimized Conditions for Suzuki Coupling of Azaindoles
| Entry | Azaindole Substrate | Coupling Partner | Catalyst System | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Chloroamino-N-heterocycles | (2-ethoxyvinyl)borolane | Pd(OAc)₂ / SPhos | K₃PO₄ | MeCN/H₂O | Reflux | Good | [1] |
| 2 | N-Benzyl-4-bromo-7-azaindole | Benzamide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ (1.5) | Dioxane | 100 | - | [2] |
Experimental Protocols: General Procedure for Suzuki-Miyaura Coupling
A mixture of the halo-5-azaindole (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos), and a base (e.g., K₃PO₄) in a suitable solvent (e.g., MeCN/H₂O) is degassed and heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). The reaction mixture is then cooled to room temperature, diluted with a suitable solvent, and washed with water. The organic layer is dried, concentrated, and the residue is purified by chromatography.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which is crucial in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when choosing a catalyst system for the Buchwald-Hartwig amination of 5-azaindole?
A1: The choice of the palladium precursor and ligand is critical and depends on the specific amine and aryl halide combination.[7] Sterically hindered biarylphosphine ligands are often effective.[7] For the amination of unprotected halo-7-azaindoles, a combination of the RuPhos ligand and a RuPhos precatalyst has proven to be highly effective.[11]
Q2: Which bases are typically used, and are there any compatibility issues?
A2: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common but can be incompatible with base-sensitive functional groups.[7] For sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, although this might require higher reaction temperatures.[7] LiHMDS in THF has been shown to be optimal for the cross-coupling of unprotected halo-7-azaindoles.[11]
Q3: Can unprotected 5-azaindoles be used directly in Buchwald-Hartwig aminations?
A3: Yes, methods have been developed for the cross-coupling of unprotected halo-7-azaindoles with a wide range of primary and secondary amines.[11] The use of an extra equivalent of a strong base like LiHMDS can allow for the coupling of amines containing other protic functional groups.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no product yield | Catalyst Inhibition: The pyridine nitrogen of the azaindole can coordinate to the palladium center and inhibit catalysis.[1] | - Consider N-protection of the azaindole.[4] - Screen different ligands, as some are more resistant to inhibition. |
| Incorrect Base/Solvent Combination: The base may not be soluble or effective in the chosen solvent. | - Screen alternative bases and solvents; LiHMDS in THF is a good combination for unprotected azaindoles.[11] - Ensure the chosen solvent can dissolve the reactants and the base.[7] | |
| Dehalogenation of the starting material | Side reaction of the catalyst: This can be a competing pathway, especially with more reactive aryl halides. | - Try a different ligand or catalyst system.[10] - Lowering the reaction temperature may help to suppress this side reaction. |
| Reaction is sluggish | Difficult Oxidative Addition: Aryl chlorides can be challenging substrates for oxidative addition.[10] | - Switch to the corresponding aryl bromide or iodide if possible.[10] - Use a more electron-rich and bulky ligand to facilitate oxidative addition. |
Data Presentation: Optimized Conditions for Buchwald-Hartwig Amination of Azaindoles
| Entry | Azaindole Substrate | Amine | Catalyst System | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 4-Chloroazaindole | N-methylpiperazine | RuPhos Precatalyst / RuPhos | LiHMDS | THF | - | 94 | [11] |
| 2 | N-protected 4-bromo-7-azaindoles | Amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 88-94 | [2] |
Experimental Protocols: General Procedure for Buchwald-Hartwig Amination
To a reaction vessel under an inert atmosphere, add the halo-5-azaindole (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., RuPhos precatalyst), a ligand (e.g., RuPhos), and a base (e.g., LiHMDS) in a dry, degassed solvent (e.g., THF). The reaction is stirred at the appropriate temperature until completion. The reaction is then quenched, extracted with an organic solvent, and the combined organic layers are dried and concentrated. The product is purified by column chromatography.
Mandatory Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a 5-azaindole cross-coupling reaction.
Caption: A decision tree for troubleshooting a failed 5-azaindole cross-coupling reaction.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Overcoming Protodeboronation in Suzuki Reactions of Azaindoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenge of protodeboronation during Suzuki-Miyaura cross-coupling reactions of azaindoles.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in the Suzuki coupling of azaindoles?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the azaindole-boronic acid or ester is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes the boronic acid/ester, leading to the formation of the parent azaindole as a byproduct, which reduces the yield of the desired coupled product and complicates purification. Azaindoles, being electron-rich heteroaromatics, can be particularly susceptible to this decomposition pathway under typical Suzuki-Miyaura coupling conditions.[2][3]
Q2: What are the primary factors that promote protodeboronation in azaindole Suzuki reactions?
A2: Several factors can accelerate the rate of protodeboronation:
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Inappropriate Base Selection: Strong bases can promote the protodeboronation of the boronic acid.[4]
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Presence of Water: While some Suzuki reactions benefit from water, excessive amounts can serve as a proton source, facilitating protodeboronation.[4]
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High Reaction Temperature: Elevated temperatures can increase the rate of the protodeboronation side reaction.[4][5]
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Inefficient Catalytic System: A slow Suzuki coupling reaction exposes the sensitive boronic acid to the reaction conditions for longer, increasing the likelihood of protodeboronation.[4]
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Prolonged Reaction Time: The longer the azaindole boronic acid is exposed to basic and heated conditions, the more likely it is to undergo protodeboronation.[4]
Q3: How does N-protection of the azaindole ring affect protodeboronation and the overall success of the Suzuki coupling?
A3: N-protection of the azaindole ring can significantly impact the outcome of the Suzuki reaction. Unprotected N-H groups in azoles can inhibit the palladium catalyst, leading to lower yields.[2] Protecting the azaindole nitrogen, for instance as an N-alkyl or N-Boc derivative, can prevent this inhibition and lead to successful coupling reactions with higher yields.[2][6] However, for some substrates, successful couplings can be achieved without N-protection using optimized catalyst systems and conditions.[2]
Q4: When should I use a boronic acid versus a boronic ester (e.g., pinacol or MIDA ester) for the Suzuki coupling of azaindoles?
A4: Using a boronic ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, is a highly effective strategy to mitigate protodeboronation.[1][7] Boronic esters are generally more stable than their corresponding boronic acids.[7] MIDA boronates are particularly stable and offer a "slow release" of the boronic acid under the reaction conditions, which keeps the concentration of the unstable free boronic acid low and minimizes decomposition.[1] It is advisable to use a boronic ester, if available or readily synthesized, especially when dealing with challenging azaindole substrates or when initial attempts with the boronic acid lead to significant protodeboronation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no yield of the desired product with significant recovery of the starting azaindole halide. | Inefficient catalytic system or catalyst inhibition. | * Optimize Catalyst and Ligand: Switch to a more active catalyst system. Buchwald-type biarylphosphine ligands like SPhos and XPhos, often in the form of pre-catalysts, have shown high efficacy for azaindole couplings.[2] Increase the catalyst loading if necessary.[4] |
| * N-Protection: If using an unprotected azaindole, consider protecting the nitrogen atom (e.g., with a Boc or methyl group) to prevent catalyst inhibition.[2] | ||
| Significant amount of protodeboronated azaindole byproduct observed. | Reaction conditions are too harsh for the azaindole boronic acid. | * Use a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[4] |
| * Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) to slow the rate of protodeboronation.[4] | ||
| * Use a Boronic Ester: Replace the azaindole boronic acid with a more stable pinacol or MIDA boronate ester.[1] | ||
| * Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of a proton source.[4] | ||
| Reaction is sluggish and incomplete. | Poor catalyst activity or deactivation. | * Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[5] |
| * Check Reagent Quality: Use fresh, high-purity catalyst, ligands, and base. | ||
| * Screen Different Solvents: The choice of solvent can impact solubility and reaction kinetics. Common solvents for azaindole Suzuki couplings include dioxane, THF, and toluene, often with a small amount of water.[2] | ||
| Formation of homocoupling byproducts. | Presence of oxygen or non-optimal stoichiometry. | * Thorough Degassing: Ensure the reaction mixture is free of oxygen, which can promote homocoupling of the boronic acid.[8] |
| * Adjust Stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize homocoupling of the aryl halide.[5] |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of azaindoles, highlighting strategies to overcome protodeboronation.
Table 1: Comparison of Palladium Sources and Ligands for the Suzuki-Miyaura Cross-Coupling of 3-chloroindazole [2]
| Entry | Palladium Source (2 mol%) | Ligand (3 mol%) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 10 |
| 2 | Pd(OAc)₂ | PCy₃ | 25 |
| 3 | Pd₂(dba)₃ | SPhos | 56 |
| 4 | Pd₂(dba)₃ | XPhos | 49 |
| 5 | P2 (SPhos precatalyst) | - | 80 |
Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.
Table 2: Suzuki-Miyaura Coupling of Unprotected Chloro-Azaindoles with Various Boronic Acids [2]
| Azaindole Substrate | Boronic Acid | Catalyst (mol%) | Time (h) | Temp (°C) | Yield (%) |
| 6-chloro-1H-indole | Phenylboronic acid | P1 (1.0) | 5 | 60 | 97 |
| 6-chloro-1H-indole | 4-Methoxyphenyl-boronic acid | P1 (1.0) | 5 | 60 | 99 |
| 6-chloro-1H-indole | 6-Fluoro-3-pyridyl-boronic acid | P1 (1.5) | 8 | 60 | 91 |
| 5-chloro-1H-azaindole | Phenylboronic acid | P1 (1.5) | 8 | 60 | 95 |
| 5-chloro-1H-azaindole | 4-Trifluoromethylphenyl-boronic acid | P1 (1.5) | 8 | 60 | 92 |
Reaction conditions: Aryl halide (1.00 mmol), boronic acid (1.50 mmol), K₃PO₄ (2.00 mmol), dioxane (4 mL), H₂O (1 mL). P1 is an XPhos-derived precatalyst.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Unprotected Chloro-Azaindoles [2]
This protocol is optimized for unprotected azaindole substrates and utilizes a highly active palladium precatalyst to minimize reaction times and temperatures, thereby reducing the risk of protodeboronation.
Materials:
-
Chloro-azaindole (1.00 mmol, 1.0 equiv)
-
Aryl boronic acid (1.50 mmol, 1.5 equiv)
-
XPhos-derived precatalyst (P1) (1.0–1.5 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.00 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk tube or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the chloro-azaindole (1.0 equiv), the aryl boronic acid (1.5 equiv), the palladium precatalyst P1 (1.0-1.5 mol%), and anhydrous K₃PO₄ (2.0 equiv).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add anhydrous dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 60 °C and stir vigorously.
-
Monitor the reaction's progress by taking aliquots (under an inert atmosphere) and analyzing via TLC or LC-MS. Reactions are typically complete within 5-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Azaindole Suzuki Reactions
Caption: A decision-tree workflow for troubleshooting low-yielding Suzuki reactions of azaindoles.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
Technical Support Center: Improving the Regioselectivity of 5-Azaindole Functionalization
Welcome to the Technical Support Center for the regioselective functionalization of 5-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the chemical modification of the 5-azaindole scaffold.
I. General Principles of 5-Azaindole Reactivity
This section provides a foundational understanding of the electronic properties and reactivity patterns of the 5-azaindole ring system.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the 5-azaindole ring for electrophilic substitution?
A1: The reactivity of the 5-azaindole ring is a hybrid of its electron-rich pyrrole component and its electron-deficient pyridine component. Generally, electrophilic attack is favored on the pyrrole ring. The typical order of reactivity for electrophilic substitution is C3 > N1 > C2. Functionalization of the pyridine ring (C4, C6, C7) is more challenging and often requires harsher conditions or specialized strategies like metal-catalyzed C-H activation.
Q2: How does the nitrogen atom in the pyridine ring influence the regioselectivity of reactions?
A2: The nitrogen at the 5-position acts as an electron-withdrawing group, deactivating the pyridine ring towards electrophilic attack. This makes direct functionalization of the C4, C6, and C7 positions difficult. Conversely, it can influence the acidity of the N-H proton and the electron density of the pyrrole ring, thereby affecting the regioselectivity of reactions at those sites.
Q3: What is the role of protecting groups in controlling the regioselectivity of 5-azaindole functionalization?
A3: Protecting the N1-position is a common and effective strategy to prevent unwanted side reactions at the nitrogen atom and to direct functionalization to other positions. The choice of protecting group can significantly influence the electronic and steric environment of the 5-azaindole core, thereby altering the regioselectivity of subsequent reactions. For example, bulky protecting groups can sterically hinder attack at the C7 position, while electron-withdrawing protecting groups can modulate the nucleophilicity of the pyrrole ring.
II. N1-Functionalization: Alkylation and Arylation
This section focuses on the selective introduction of substituents at the N1 position of the 5-azaindole ring.
Troubleshooting Guide: N1-Alkylation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of N1-alkylated product | 1. Incomplete deprotonation of the N-H bond.2. Poorly reactive alkylating agent.3. Unsuitable solvent. | 1. Use a stronger base (e.g., NaH, LDA). Ensure anhydrous conditions.2. Use a more reactive alkylating agent (e.g., alkyl iodide instead of chloride).3. Switch to a polar aprotic solvent like DMF or THF to improve solubility of the azaindole anion.[1] |
| Formation of a mixture of N1 and N5 (pyridine) alkylated products | 1. The 5-azaindole anion is ambident, with nucleophilicity at both N1 and N5.2. Reaction conditions favor the kinetic product (often N5). | 1. Use NaH in THF or DMF, which generally favors thermodynamic N1-alkylation.[1]2. Increase the reaction temperature or prolong the reaction time to favor the thermodynamically more stable N1-isomer. |
| C3-alkylation observed as a side product | 1. The reaction conditions are too harsh, leading to deprotonation at C3.2. The alkylating agent is highly reactive. | 1. Use a milder base or lower the reaction temperature.2. Employ a less reactive alkylating agent. |
Data Presentation: Conditions for N1-Alkylation
| Alkylating Agent | Base | Solvent | Temperature | Yield (%) | N1:N5 Ratio | Reference |
| Benzyl Bromide | NaH | DMF | 0 °C to rt | 85-95 | >95:5 | Adapted from[2] |
| Methyl Iodide | K₂CO₃ | Acetonitrile | Reflux | 70-80 | ~90:10 | General knowledge |
| Ethyl Bromoacetate | NaH | THF | 0 °C to rt | 80-90 | >95:5 | Adapted from[1] |
Experimental Protocol: Selective N1-Benzylation of 5-Azaindole
Materials:
-
5-Azaindole (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add 5-azaindole.
-
Add anhydrous DMF to dissolve the 5-azaindole (concentration ~0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Gas evolution (H₂) will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Cool the resulting solution back to 0 °C.
-
Add benzyl bromide dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization: N1-Alkylation Workflow
Caption: Workflow for the selective N1-alkylation of 5-azaindole.
III. C3-Functionalization: Halogenation and Vilsmeier-Haack Reaction
The C3 position is the most electron-rich carbon and is highly susceptible to electrophilic attack.
Troubleshooting Guide: C3-Halogenation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of C3-halogenated product | 1. Inactive halogenating agent.2. Unsuitable solvent.3. Reaction temperature is too low. | 1. Use freshly opened or purified NBS or NCS. For bromination, PyBroP can be a highly effective alternative.[3]2. Screen solvents such as acetonitrile, DMF, or chlorinated solvents.[3]3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of di-halogenated products | 1. Excess halogenating agent.2. The mono-halogenated product is still reactive. | 1. Use stoichiometric amounts (1.0-1.1 equivalents) of the halogenating agent.2. Add the halogenating agent slowly to the reaction mixture to maintain a low concentration. |
| Reaction is sluggish or stalls | 1. The 5-azaindole substrate is deactivated by electron-withdrawing groups. | 1. Consider using a more reactive halogenating agent or a Lewis acid catalyst to enhance the electrophilicity of the halogen source. |
| Formation of oxindole byproducts | 1. Presence of water in the reaction mixture, especially with NBS. | 1. Ensure the use of anhydrous solvents and reagents.[4] |
Data Presentation: Conditions for C3-Halogenation
| Halogenating Agent | Solvent | Temperature | Yield (%) | Regioselectivity (C3 vs. other) | Reference |
| NBS (1.1 eq) | Acetonitrile | rt | 85-95 | >98:2 | Adapted from[5] |
| NCS (1.1 eq) | DMF | 50 °C | 80-90 | >95:5 | General knowledge |
| I₂/DMSO | DMSO | 80 °C | 80-90 | Highly C3-selective | [6] |
| PyBroP (1.1 eq) | Toluene | rt | ~65 | Highly C3-selective | [3] |
Experimental Protocol: Regioselective C3-Bromination with NBS
Materials:
-
5-Azaindole (1.0 eq)
-
N-Bromosuccinimide (NBS, 1.05 eq)
-
Anhydrous Acetonitrile
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve 5-azaindole in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Protect the flask from light by wrapping it in aluminum foil.
-
Add NBS portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium thiosulfate solution to remove any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualization: Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation at the C3 position.[7][8]
IV. C-H Functionalization of the Pyridine Ring (C4, C6, C7)
Direct functionalization of the electron-deficient pyridine ring is challenging and typically requires specific strategies to achieve regioselectivity.
Troubleshooting Guide: C-H Arylation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No reaction or low conversion | 1. Inactive catalyst.2. The C-H bond is not sufficiently activated. | 1. Use a pre-activated catalyst or screen different palladium sources and ligands.2. Employ a directing group strategy or convert the pyridine to its N-oxide to increase reactivity.[9][10] |
| Poor regioselectivity (mixture of C4, C6, and/or C7 isomers) | 1. The directing group is not effective.2. The reaction conditions do not favor a single regioisomer. | 1. Screen different directing groups at the N1 or C3 position.[11][12]2. Optimize the solvent, base, and ligand to favor the desired isomer. For example, bidentate ligands in non-polar solvents may favor C5/C6 arylation, while phosphine ligands in polar solvents can direct to C7.[9] |
| Dehalogenation of the aryl halide coupling partner | 1. The catalytic cycle is inefficient, leading to side reactions.2. Presence of a hydrogen source. | 1. Use a more robust ligand to stabilize the palladium catalyst.2. Ensure anhydrous conditions and use a non-protic base. |
Data Presentation: Regioselective C-H Arylation
| Position | Strategy | Catalyst System | Typical Yield (%) | Reference |
| C4 | C3-formyl directing group + transient glycine ligand | Pd(OAc)₂ / AgTFA | 45-80 | [13] |
| C6 | N-oxide activation | Pd(OAc)₂ / DavePhos | 50-70 | [9][10] |
| C7 | N-P(O)tBu₂ directing group | Pd(OAc)₂ / ligand | 60-80 | [11][12] |
Experimental Protocol: C6-Arylation via N-Oxide Activation
Materials:
-
N1-Methyl-5-azaindole N-oxide (1.0 eq)
-
Aryl bromide (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
DavePhos (10 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous Toluene
-
Argon or Nitrogen atmosphere
Procedure:
-
In a glovebox, add N1-methyl-5-azaindole N-oxide, aryl bromide, Pd(OAc)₂, DavePhos, and Cs₂CO₃ to a Schlenk tube.
-
Add anhydrous toluene.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify by flash column chromatography to obtain the C6-arylated product.
-
The N-oxide can be subsequently deoxygenated using PCl₃ or other reducing agents.[14]
Visualization: Directing Group Strategy for C4-Functionalization
Caption: Logic for C4-functionalization using a C3-directing group.[13]
V. Suzuki-Miyaura Cross-Coupling of Halo-5-Azaindoles
This section addresses challenges in the palladium-catalyzed cross-coupling of halogenated 5-azaindoles with boronic acids or esters.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Catalyst inactivity.2. Unsuitable base or solvent.3. Degradation of the boronic acid. | 1. Screen different Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands (e.g., SPhos, XPhos). Ensure rigorous degassing of the reaction mixture.[15]2. Screen bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O).[16]3. Use fresh, high-purity boronic acid or consider using the more stable boronic ester derivative.[15] |
| Debromination of the starting material | 1. Inefficient transmetalation step.2. Presence of protic impurities. | 1. Use a stronger base or a different solvent system to promote transmetalation.2. Ensure anhydrous conditions (if the protocol is non-aqueous) and use a high-purity base. |
| Homocoupling of the boronic acid | 1. Presence of oxygen in the reaction mixture.2. The Pd(II) precatalyst is not efficiently reduced to Pd(0). | 1. Thoroughly degas the solvent and reaction mixture.2. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄. |
| Poor regioselectivity with di- or tri-halo-5-azaindoles | 1. Similar reactivity of the different C-X bonds. | 1. Exploit the differential reactivity of halogens (I > Br > Cl) by using mixed-halide substrates.[16]2. Carefully control reaction stoichiometry and temperature to favor mono-arylation at the most reactive site. |
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 3-Bromo-5-azaindole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 70-85 | Adapted from[16] |
| 6-Bromo-5-azaindole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 75-90 | General knowledge |
| 3,6-Dibromo-5-azaindole | Phenylboronic acid (1.1 eq) | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | ~70 (at C3) | Adapted from[17] |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-Azaindole
Materials:
-
3-Bromo-5-azaindole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene, Ethanol, and Water (e.g., 4:1:1 mixture)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a Schlenk flask, add 3-bromo-5-azaindole, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (Toluene/Ethanol/Water).
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 90-100 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization: Troubleshooting Suzuki-Miyaura Coupling
Caption: Decision-making flowchart for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop - Google Patents [patents.google.com]
- 4. vc.bridgew.edu [vc.bridgew.edu]
- 5. Transition Metal-Catalyzed Regio- and Stereoselective Aminobromination of Olefins with TsNH2 and NBS as Nitrogen and Bromine Sources [organic-chemistry.org]
- 6. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Site-selective azaindole arylation at the azine and azole rings via N-oxide activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Stability issues of 5-Chloro-1H-pyrrolo[2,3-C]pyridine under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Chloro-1H-pyrrolo[2,3-C]pyridine under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around its susceptibility to degradation under strongly acidic and basic conditions. The fused pyrrolopyridine ring system possesses reactive sites that can be compromised by hydrolysis or other chemical transformations in the presence of excess acid or base.
Q2: How does this compound behave under acidic conditions?
A2: Under acidic conditions, the pyrrole ring of the molecule is particularly susceptible to protonation, which can lead to instability and potential polymerization or ring-opening reactions. While the pyridine ring is generally more stable, the overall fused system's stability can be compromised. It is advisable to avoid prolonged exposure to strong acids.
Q3: What is the expected stability of this compound under basic conditions?
A3: Basic conditions can also lead to the degradation of this compound. The pyrrole nitrogen proton is weakly acidic and can be deprotonated by strong bases. This can increase the electron density in the ring system, potentially making it more susceptible to oxidative degradation. Additionally, nucleophilic attack by hydroxide ions could lead to the hydrolysis of the chloro substituent, although this typically requires harsh conditions for chloropyridines.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of the pyrrolopyridine core and chloro-substituted heterocycles, potential degradation products could include hydroxylated derivatives (from hydrolysis of the chloro group) and ring-opened products under more forced conditions.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in an Acidic Medium
-
Symptom: Loss of parent compound peak and appearance of unknown peaks in HPLC analysis after treatment with an acidic solution.
-
Possible Cause: The pyrrole moiety of the this compound is likely undergoing acid-catalyzed degradation or polymerization.
-
Troubleshooting Steps:
-
pH Control: Neutralize the solution immediately after the reaction or workup step. Use of a buffer system to maintain a pH between 5 and 7 is recommended for storage.
-
Temperature: Perform reactions at the lowest possible temperature to minimize acid-catalyzed degradation.
-
Solvent Choice: If possible, use aprotic solvents to reduce the availability of protons.
-
Forced Degradation Study: Conduct a controlled forced degradation study (see Experimental Protocols below) to identify the degradation products and understand the degradation kinetics.
-
Issue 2: Compound Instability Observed in a Basic Reaction Mixture
-
Symptom: Formation of colored impurities or a decrease in the purity of this compound when exposed to basic conditions.
-
Possible Cause: Deprotonation of the pyrrole nitrogen may be leading to increased reactivity and subsequent degradation. Nucleophilic substitution of the chloro group by hydroxide is also a possibility under forcing conditions.
-
Troubleshooting Steps:
-
Base Selection: Use a milder, non-nucleophilic base if possible.
-
Exclusion of Oxygen: Degas solvents and run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the potentially deprotonated, electron-rich species.
-
Temperature and Time: Minimize reaction time and temperature to reduce the extent of degradation.
-
Analysis of Degradants: Isolate and characterize the major degradants to confirm the degradation pathway (e.g., hydrolysis vs. oxidation).
-
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to illustrate the expected trends in stability.
| Condition | Temperature (°C) | Time (h) | % Degradation of this compound | Major Degradation Products |
| 0.1 M HCl | 60 | 24 | 15.2 | Product A, Product B |
| 0.1 M NaOH | 60 | 24 | 18.5 | Product C, Product D |
| 3% H₂O₂ | 25 | 24 | 8.7 | Product E |
| Heat | 80 | 72 | 5.1 | Minor unknown impurities |
| Light (ICH Q1B) | 25 | 120 | < 2 | - |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its intrinsic stability.
Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a suitable C18 column and UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze the solution by HPLC at appropriate time intervals.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at 80°C for 72 hours.
-
At the end of the study, dissolve the sample in the initial solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both samples by HPLC.
-
-
HPLC Analysis: Analyze all samples using a developed stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.
Mandatory Visualizations
Technical Support Center: Scale-up Synthesis of 5-Chloro-1H-pyrrolo[2,3-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Chloro-1H-pyrrolo[2,3-c]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound on a larger scale?
A1: While various methods exist for the synthesis of azaindoles, for scale-up purposes, routes involving robust and well-understood reactions are preferred. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. This often includes steps like Sonogashira coupling of a halo-aminopyridine with a protected acetylene, followed by a cyclization step.[1][2] Alternative approaches might involve the annulation of the pyridine ring to a pyrrole precursor.[3] The choice of route often depends on the availability and cost of starting materials, as well as safety and environmental considerations for large-scale production.[2][4]
Q2: What are the critical parameters to monitor during the scale-up of the cyclization step?
A2: The intramolecular cyclization to form the pyrrolopyridine ring is a critical step. Key parameters to monitor include:
-
Temperature: Exothermic reactions can be a concern during scale-up. Gradual heating and efficient heat dissipation are crucial to prevent runaway reactions and the formation of byproducts.[5]
-
Solvent: The choice of solvent can significantly impact reaction kinetics, solubility of intermediates, and impurity profiles. Ensure the solvent is suitable for the reaction scale and allows for easy product isolation.
-
Catalyst activity: If a catalyst is used for cyclization, its activity and potential for deactivation at a larger scale should be evaluated.[5]
-
Reaction time: The reaction should be monitored to completion to ensure maximum conversion and minimize the degradation of the product.
Q3: How can I best purify this compound at a multi-kilogram scale?
A3: Purification at a large scale aims to avoid laborious techniques like column chromatography where possible.[2]
-
Crystallization: This is often the most effective method for purifying solid products at scale. A systematic solvent screening is recommended to find a system that provides high purity and yield.
-
Extraction: A liquid-liquid extraction can be used to remove impurities. Since this compound is a basic compound, adjusting the pH of the aqueous layer can facilitate the separation of acidic or neutral impurities.[5][6]
-
Column Chromatography: While less ideal for very large quantities, it can be used if necessary. To mitigate issues like tailing on silica gel due to the basic nature of the product, a small amount of a basic modifier like triethylamine can be added to the eluent.[5]
Troubleshooting Guide
Problem 1: Low yield in the Sonogashira coupling reaction.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress by HPLC or TLC. Extend the reaction time if necessary. |
| Catalyst deactivation | Ensure the use of a fresh, high-quality palladium catalyst and copper(I) iodide. Degas the solvent thoroughly to remove oxygen, which can poison the catalyst. |
| Improper reaction temperature | Optimize the reaction temperature. While some couplings proceed at room temperature, others may require gentle heating. |
| Poor quality of reagents | Use high-purity starting materials and dry, degassed solvents. |
Problem 2: Formation of significant impurities during cyclization.
| Possible Cause | Suggested Solution |
| Unwanted side reactions due to high temperature | Lower the reaction temperature and extend the reaction time. Consider a stepwise addition of reagents to control any exotherms. |
| Presence of oxygen or moisture | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
| Incorrect stoichiometry of reagents | Carefully control the stoichiometry of the reactants and any catalysts or bases used. |
| Isomer formation | The formation of other pyrrolopyridine isomers can sometimes occur. The purification method may need to be optimized to separate the desired isomer. |
Problem 3: Difficulty in removing residual palladium catalyst.
| Possible Cause | Suggested Solution |
| Palladium complexes soluble in the organic phase | After the reaction, consider washing the organic layer with an aqueous solution of a chelating agent like thiourea or L-cysteine to scavenge residual palladium. |
| Inefficient filtration | Use a filter aid like Celite to ensure complete removal of precipitated palladium. |
| Adsorption onto the product | Treatment with activated carbon can sometimes help in removing residual catalyst. |
Data Presentation
Table 1: Hypothetical Yield and Purity Data for Scale-up Synthesis
| Scale | Starting Material (2-amino-3-iodo-5-chloropyridine) | Product (this compound) | Yield (%) | Purity (by HPLC, %) |
| Lab Scale | 10 g | 5.5 g | 75 | >98 |
| Pilot Plant | 1 kg | 520 g | 71 | >98 |
| Production | 10 kg | 4.8 kg | 66 | >97 |
Note: This data is illustrative and based on typical yields for similar multi-step syntheses of azaindoles. Actual results may vary.
Experimental Protocols
Key Experiment: Sonogashira Coupling of 2-Amino-3-iodo-5-chloropyridine with Trimethylsilylacetylene
This protocol is a representative example based on methodologies for similar azaindole syntheses and should be optimized for the specific substrate.[1][2]
-
Reaction Setup: To a degassed solution of 2-amino-3-iodo-5-chloropyridine (1 equivalent) in a suitable solvent such as DMF or toluene, add triethylamine (2-3 equivalents).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.01-0.05 equivalents) and copper(I) iodide (0.02-0.1 equivalents).
-
Degassing: Degas the mixture again with nitrogen or argon for 15-20 minutes.
-
Reagent Addition: Add trimethylsilylacetylene (1.1-1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature below 25 °C.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by HPLC or TLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 5-Chloro-1H-pyrrolo[2,3-c]pyridine and Its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the nuanced biological profiles of chlorinated 1H-pyrrolo[2,3-c]pyridine isomers, supported by experimental data and methodological insights.
The 1H-pyrrolo[2,3-c]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at different positions on this bicyclic heteroaromatic ring system can significantly influence its physicochemical properties and, consequently, its biological activity. This guide provides a comparative overview of the biological activities of 5-Chloro-1H-pyrrolo[2,3-c]pyridine and its isomers: 4-Chloro-1H-pyrrolo[2,3-c]pyridine, 6-Chloro-1H-pyrrolo[2,3-c]pyridine, and 7-Chloro-1H-pyrrolo[2,3-c]pyridine.
While direct comparative studies evaluating these specific, unfunctionalized chloro-isomers against the same biological targets are not extensively available in the public domain, this guide synthesizes the existing data on their derivatives to infer the potential and varied activities of the parent isomers. The primary therapeutic areas where these scaffolds have shown promise include oncology, particularly as kinase inhibitors, as well as in the development of antibacterial and antiviral agents.
Comparative Biological Activity Data
The following table summarizes the reported biological activities of derivatives of the chloro-isomers of 1H-pyrrolo[2,3-c]pyridine. It is important to note that the activity is highly dependent on the other substitutions present on the pyrrolopyridine core.
| Isomer | Biological Target/Activity | Reported IC50/MIC Values | Therapeutic Area |
| This compound | Colony-Stimulating Factor 1 Receptor (CSF-1R) | A derivative, 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyrimidin-2-amine, showed an IC50 of 88.79 nM against HOS cells.[1] | Anticancer |
| 4-Chloro-1H-pyrrolo[2,3-c]pyridine | Not explicitly reported for the parent isomer. Derivatives of the related 4-chloro-1H-pyrrolo[2,3-d]pyrimidine have shown activity against HCV replication.[2] | Data not available for the parent isomer. | Antiviral (inferred from related scaffolds) |
| 6-Chloro-1H-pyrrolo[2,3-c]pyridine | HIV-1 Integrase | A 3,6-diaryl-7-azaindole derivative showed 72% strand transfer inhibition at 10 µM.[3] | Antiviral |
| 7-Chloro-1H-pyrrolo[2,3-c]pyridine | Building block for kinase inhibitors | The parent isomer is a key intermediate for synthesizing various kinase inhibitors.[4] | Anticancer, Anti-inflammatory |
Key Biological Targets and Signaling Pathways
Derivatives of chloro-substituted 1H-pyrrolo[2,3-c]pyridines have been predominantly investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways implicated in cancer and other diseases.
Fibroblast Growth Factor Receptor (FGFR) Signaling
The FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration.[5] Aberrant activation of this pathway is a known driver in many cancers.[6][7] The pyrrolopyridine scaffold can act as a hinge-binding motif, mimicking ATP, and derivatives have been developed as potent FGFR inhibitors.
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling
The VEGFR signaling cascade is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9][10][11] Several kinase inhibitors targeting VEGFRs are based on heterocyclic scaffolds.
Caption: Overview of the VEGFR signaling cascade targeted by inhibitors.
Src Family Kinase (SFK) Signaling
Src family kinases are non-receptor tyrosine kinases that play a pivotal role in regulating a multitude of cellular processes, including cell proliferation, survival, and migration.[2][12][13][14] Their dysregulation is frequently observed in various cancers.
References
- 1. A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Src family kinase - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. VEGFR and Type-V RTK Activation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. academic.oup.com [academic.oup.com]
A Comparative Guide to 5-Azaindole and Indole Scaffolds in Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The selection of a core scaffold is a pivotal decision in the design of kinase inhibitors, profoundly influencing a compound's potency, selectivity, and pharmacokinetic profile. Among the privileged heterocyclic structures, the indole ring is a well-established scaffold. However, its bioisosteric counterpart, the 5-azaindole, where a nitrogen atom replaces the carbon at the 5-position, offers a distinct set of properties that can be strategically leveraged in drug discovery. This guide provides an objective, data-driven comparison of these two scaffolds to inform medicinal chemistry strategies.
Structural and Physicochemical Distinctions
The primary difference between indole and 5-azaindole is the substitution of a C-H group with a nitrogen atom. This seemingly minor change introduces significant alterations to the scaffold's electronic and physical properties. The nitrogen atom in the 5-azaindole ring acts as a hydrogen bond acceptor, a feature absent in the indole core.[1][2] This additional interaction point can enhance binding affinity to the kinase hinge region or other key residues in the ATP-binding pocket.[2]
Furthermore, the introduction of the nitrogen atom generally increases the polarity and aqueous solubility of the molecule, which can lead to more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][4] Azaindoles are recognized as excellent bioisosteres of both indole and purine systems, allowing for the fine-tuning of properties like pKa, lipophilicity, and metabolic stability.[1][4]
Quantitative Comparison of Core Scaffolds
Direct, head-to-head comparisons of marketed drugs featuring 5-azaindole versus indole scaffolds against the same kinase are rare. However, foundational studies comparing the core scaffolds within the same chemical series provide critical insights. The following table summarizes data from a study that systematically replaced an indole core with each of its four possible azaindole isomers in a specific kinase inhibitor series.
| Scaffold | Relative Efficacy (vs. Indole) | Aqueous Solubility (µg/mL) | Metabolic Stability (t½ in HLM, min) |
| Indole (Parent) | 1.00 | < 15 | 11.5 |
| 4-Azaindole | Better | 419 | 38.5 |
| 5-Azaindole | Reduced | 936 | > 100 |
| 6-Azaindole | Reduced | 785 | 65.5 |
| 7-Azaindole | Better | 621 | > 100 |
| Data adapted from a comparative study on a series of kinase inhibitors.[3] HLM = Human Liver Microsomes. |
This data reveals that while the 5- and 6-azaindole isomers showed reduced efficacy in this particular series, all four azaindole isomers provided a dramatic improvement in both aqueous solubility (>25-fold) and metabolic stability compared to the parent indole scaffold.[3] This underscores the potential of the azaindole core to resolve common drug development challenges related to pharmacokinetics.
For context, the approved drug Vemurafenib , a potent inhibitor of the BRAFV600E mutant kinase, features a 7-azaindole core.[5][6] In contrast, numerous experimental indole-based inhibitors have been developed to target the same kinase, with varying degrees of success. For example, certain 5-chloro-indole-2-carboxylate derivatives have shown potent inhibition of BRAFV600E with IC50 values in the range of 35-67 nM.[7]
Visualizing the Role of Kinase Inhibitors
To understand the context in which these inhibitors function, it is crucial to visualize both the drug discovery process and the biological pathways they target.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 5-Chloro-1H-pyrrolo[2,3-b]pyridine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-chloro-1H-pyrrolo[2,3-b]pyridine scaffold, an analog of 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of several clinically investigated and approved kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, with a focus on their role as inhibitors of key oncological targets. Experimental data, protocols, and pathway visualizations are presented to support further research and development in this area.
Pexidartinib: A Case Study in Kinase Inhibition
Pexidartinib (Turalio™) is a prime example of a potent kinase inhibitor built upon the 5-chloro-1H-pyrrolo[2,3-b]pyridine core. It is an orally bioavailable and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a key driver in the proliferation and differentiation of tumor-associated macrophages (TAMs).[1][2] Pexidartinib also exhibits inhibitory activity against other tyrosine kinases such as c-Kit and FLT3.
The core 5-chloro-1H-pyrrolo[2,3-b]pyridine of Pexidartinib is crucial for its interaction with the hinge region of the kinase domain. The pyrrolo[2,3-b]pyridine nucleus mimics the adenine ring of ATP, enabling competitive binding to the ATP-binding pocket of the kinase.
Structure-Activity Relationship Insights
Key Structural Features and Their Impact on Activity:
-
5-Chloro Substituent: The chloro group at the 5-position of the pyrrolopyridine ring is a common feature in potent kinase inhibitors. This substitution can influence the electronic properties of the heterocyclic system and contribute to favorable interactions within the ATP-binding pocket.
-
Substitution at the 3-Position: The 3-position is a critical vector for introducing substituents that occupy the solvent-exposed region of the kinase domain. In Pexidartinib, the complex substituent at this position is essential for its high affinity and selectivity. The design of this side chain is a key area for modification to optimize potency and pharmacokinetic properties.
-
Pyrrole N-H: The hydrogen on the pyrrole nitrogen is often involved in a crucial hydrogen bond with the kinase hinge region, anchoring the inhibitor in the active site.
-
Pyridine Nitrogen: The nitrogen in the pyridine ring can also form important hydrogen bonds with residues in the kinase domain, further stabilizing the inhibitor-protein complex.
Comparative Biological Activity
The following table summarizes the inhibitory activity of Pexidartinib against its primary targets. For comparison, data from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as phosphodiesterase 4B (PDE4B) inhibitors is also included to illustrate the broader potential of this scaffold and to provide a basis for SAR discussion.
| Compound/Analog | Target | IC50 (nM) | Notes |
| Pexidartinib | CSF-1R | 17 | Potent and selective inhibitor.[1] |
| c-Kit | 12 | Also shows high affinity for c-Kit.[1] | |
| FLT3-ITD | 9 | Effective against this mutated kinase.[1] | |
| Analog 11h | PDE4B | 110 | Example of a pyrrolo[2,3-b]pyridine with a different biological target. |
| Analog 11a | PDE4B | 1100 | Demonstrates the effect of amide substitution on activity. |
| Analog 11b | PDE4B | 310 | Shows improved potency with a different amide substituent compared to 11a. |
Experimental Protocols
General Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine Analogs
The synthesis of 5-chloro-1H-pyrrolo[2,3-b]pyridine analogs typically involves a multi-step sequence starting from commercially available pyridines. A common strategy involves the construction of the pyrrole ring onto the pyridine core, followed by functionalization at the desired positions. Key reactions often include halogenation, nitration, reduction, and cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce the desired substituents.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against target kinases is typically determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human kinase (e.g., CSF-1R)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate. Include controls with DMSO only (0% inhibition) and a known inhibitor (100% inhibition).
-
Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Signal Generation: Add the detection reagent from the kit, which stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP remaining.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the mechanism of action and the experimental process, the following diagrams are provided.
Caption: CSF-1R signaling pathway and the inhibitory action of Pexidartinib.
Caption: A typical workflow for an in vitro kinase inhibition assay.
References
In vitro and in vivo efficacy of 5-Chloro-1H-pyrrolo[2,3-C]pyridine-based inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of 5-Chloro-1H-pyrrolo[2,3-C]pyridine-based inhibitors and structurally related pyrrolopyridine derivatives. The data presented is compiled from various preclinical studies to offer an objective overview of their potential as therapeutic agents, primarily in the context of cancer. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways and workflows.
In Vitro Efficacy: A Comparative Look at Kinase Inhibition
The pyrrolopyridine scaffold is a core component of numerous kinase inhibitors. The following tables summarize the in vitro potency of various derivatives against different kinases and cancer cell lines. While specific data for the this compound scaffold is limited in the reviewed literature, the data for structurally similar pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine derivatives provide valuable insights into the potential of this chemical class.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrrolopyridine Derivatives
| Compound ID | Scaffold | Target Kinase(s) | IC50 (nM) | Source |
| I-1 | Pyrrolo[2,3-b]pyridine | CSF-1R | 49.41 | [1] |
| 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 7 | [2][3] |
| FGFR2 | 9 | [2][3] | ||
| FGFR3 | 25 | [2][3] | ||
| FGFR4 | 712 | [2][3] | ||
| 10t | 1H-pyrrolo[3,2-c]pyridine | Tubulin Polymerization | - | [4] |
Table 2: Anti-proliferative Activity of Pyrrolopyridine Derivatives Against Cancer Cell Lines
| Compound ID | Scaffold | Cell Line | Cancer Type | IC50 (µM) | Source |
| 10t | 1H-pyrrolo[3,2-c]pyridine | HeLa | Cervical Cancer | 0.12 | [4] |
| SGC-7901 | Gastric Cancer | 0.15 | [4] | ||
| MCF-7 | Breast Cancer | 0.21 | [4] | ||
| 8g | 1H-pyrrolo[3,2-c]pyridine | A375P | Melanoma | Nanomolar range | [5] |
| 9d | 1H-pyrrolo[3,2-c]pyridine | A375P | Melanoma | Nanomolar range | [5] |
In Vivo Efficacy: Preclinical Antitumor Activity
In vivo studies are crucial for evaluating the therapeutic potential of drug candidates. The following table summarizes the reported in vivo efficacy of a 1H-pyrrolo[2,3-b]pyridine derivative in xenograft models.
Table 3: In Vivo Antitumor Efficacy of a 1H-pyrrolo[2,3-b]pyridine Derivative
| Compound ID | Scaffold | Animal Model | Treatment | Tumor Growth Inhibition (TGI) | Source |
| 25a | 1H-pyrrolo[2,3-b]pyridine | HCT116 Xenograft | In combination with irinotecan | 79.3% | [6] |
| SW620 Xenograft | In combination with irinotecan | 95.4% | [6] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay is a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reaction Setup : In a 96-well plate, combine the purified recombinant kinase, the specific substrate for the kinase, and ATP in a kinase assay buffer.
-
Compound Addition : Add serially diluted concentrations of the test inhibitor to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction : Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation : Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to the controls. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
This model is widely used to assess the anti-tumor efficacy of a drug candidate in a living organism.
-
Cell Implantation : Subcutaneously implant human cancer cells (e.g., 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration : Once tumors are established, randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement : Measure the tumor volume (e.g., using calipers) at regular intervals throughout the study.
-
Efficacy Evaluation : At the end of the study, calculate the Tumor Growth Inhibition (TGI) by comparing the mean tumor volume of the treated group to that of the control group.
-
Toxicity Assessment : Monitor the body weight and general health of the mice throughout the study to assess for any potential toxicity of the treatment.
Signaling Pathways and Experimental Workflows
Visual diagrams of key signaling pathways targeted by these inhibitors and the experimental workflows used to evaluate them are provided below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Halogenated Azaindoles
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of halogen atoms into the azaindole scaffold is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an objective comparison of prevalent synthetic routes to halogenated azaindoles, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal strategy for their specific needs.
Introduction to Halogenated Azaindoles
Azaindoles, structural isomers of indole where a carbon atom in the benzene ring is replaced by a nitrogen atom, are privileged scaffolds in drug discovery. Their halogenated derivatives are of particular interest due to the ability of halogens to modulate lipophilicity, metabolic stability, and binding interactions. The regioselective synthesis of these compounds, however, presents a significant challenge due to the electronic nature of the bicyclic system. This guide will compare direct halogenation, metal-mediated methods, and enzymatic approaches to furnish chloro, bromo, iodo, and fluoro-azaindole derivatives.
Comparison of Synthetic Routes
The choice of synthetic route for halogenating azaindoles depends on several factors, including the desired halogen, the specific azaindole isomer, the required regioselectivity, and the tolerance of other functional groups on the substrate. The following sections detail the most common and effective methods.
Direct Electrophilic Halogenation
Direct electrophilic halogenation is one of the most straightforward methods for introducing chlorine, bromine, and iodine onto the azaindole core. The regioselectivity is dictated by the inherent electronic properties of the azaindole isomer and the nature of the halogenating agent.
Common Reagents:
-
N-Halosuccinimides (NCS, NBS, NIS): These are widely used, commercially available, and easy-to-handle reagents for chlorination, bromination, and iodination, respectively.
-
Elemental Halogens (Br₂, I₂): While effective, these reagents can sometimes lead to over-halogenation and require careful control of stoichiometry.
-
Copper(II) Halides (CuCl₂, CuBr₂): These reagents can offer improved regioselectivity in some cases.
General Workflow for Direct Electrophilic Halogenation:
Caption: General workflow for direct electrophilic halogenation of azaindoles.
Quantitative Data Summary for Direct Halogenation:
| Azaindole Isomer | Reagent | Position of Halogenation | Solvent | Temperature (°C) | Yield (%) | Reference |
| 7-Azaindole | NBS | 3 | CH₂Cl₂ | 40 | Moderate | [1] |
| 6-Azaindole | NCS | 3 | AcOH | 55 | 15-32 | |
| 7-Azaindole | Br₂ | 5 | H₂SO₄ | RT | 97 (for 4-chloro-3-nitro-7-azaindole) | [2] |
| 6-Azaindole | CuBr₂ | 3 | CH₃CN | RT | High | [3][4] |
| 5-Azaindole | CuBr₂ | - | - | - | - | |
| 1-Alkyl-7-azaisatin | NBS/NCS | 5 | DMF | 50 | - | [5] |
Experimental Protocol: Bromination of 7-Azaindole with NBS [1]
To a stirred solution of 7-azaindole (1 mmol) in CH₂Cl₂ (2 mL) is added N-bromosuccinimide (NBS, 1.3 mmol). The reaction mixture is then warmed to 40 °C and stirred until the reaction is complete as monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with CH₂Cl₂ (3 x 15 mL). The combined organic layers are washed with brine and dried over MgSO₄. The solvent is removed under reduced pressure, and the crude residue is purified by flash chromatography on silica gel to afford the 3-bromo-7-azaindole.
Synthesis of Fluoroazaindoles
The introduction of fluorine often requires specialized methods due to the high reactivity of elemental fluorine and the lower nucleophilicity of fluoride ions.
Key Strategies:
-
Balz-Schiemann Reaction: This classic method involves the thermal or photochemical decomposition of a diazonium tetrafluoroborate salt, derived from an amino-azaindole precursor.
-
Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF₄) are now commonly used for the direct fluorination of electron-rich aromatic systems. This often involves a lithium-halogen exchange followed by quenching with the electrophilic fluorine source.
Logical Relationship for Fluoroazaindole Synthesis:
References
- 1. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Selectfluor - Wikipedia [en.wikipedia.org]
5-Chloro-1H-pyrrolo[2,3-C]pyridine versus pyrazolo[3,4-b]pyridine in drug design
A Comparative Guide to 5-Chloro-1H-pyrrolo[2,3-C]pyridine and Pyrazolo[3,4-b]pyridine in Drug Design
In the landscape of modern drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the biological activity, selectivity, and pharmacokinetic properties of a potential drug candidate. Among the myriad of privileged structures, this compound and pyrazolo[3,4-b]pyridine have emerged as significant scaffolds, particularly in the development of kinase inhibitors for oncology. This guide provides an objective comparison of these two heterocyclic systems, supported by experimental data, to aid researchers in making informed decisions in drug design.
Physicochemical Properties
A fundamental aspect of any drug scaffold is its physicochemical profile, which dictates its solubility, permeability, and metabolic stability. While detailed comparative studies are limited, we can infer general properties from their structures and available data.
| Property | This compound | Pyrazolo[3,4-b]pyridine |
| Molecular Weight | 152.58 g/mol [1] | 119.13 g/mol |
| Boiling Point | 335.8°C[1] | Not readily available |
| Structure | Fused bicyclic heteroaromatic | Fused bicyclic heteroaromatic |
| Key Features | Chlorine substituent offers a handle for further functionalization and can modulate electronic properties. Nitrogen-rich core. | Isostere of purine bases (adenine and guanine), allowing it to mimic endogenous ligands.[2] |
The chlorine atom in this compound provides a valuable site for synthetic elaboration and can enhance binding affinity through halogen bonding. The pyrazolo[3,4-b]pyridine core is a well-established bioisostere of purines, a feature extensively exploited in the design of ATP-competitive kinase inhibitors.[2][3]
Biological Activities and Therapeutic Targets
Both scaffolds have been predominantly explored as kinase inhibitors. However, the breadth of research and reported biological activities for pyrazolo[3,4-b]pyridine derivatives is notably more extensive.
Kinase Inhibition
The primary application for both scaffolds in drug design has been the development of inhibitors targeting various protein kinases implicated in cancer and other diseases.
Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors:
This scaffold has yielded numerous potent and selective inhibitors for a range of kinases.
| Compound Class | Target Kinase(s) | Key Findings |
| TRK Inhibitors | TRKA | Compound C03 showed an IC50 of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM.[4][5] It also demonstrated good plasma stability and low inhibition of most CYP450 isoforms.[4] |
| FGFR Inhibitors | FGFR1 | Compound 7n exhibited excellent in vitro potency and favorable pharmacokinetic properties, leading to significant antitumor activity in an H1581 xenograft model.[6] The N(1)-H of the pyrazolopyridine moiety was found to be crucial for hydrogen bonding interactions within the FGFR1 kinase domain.[6] |
| CDK Inhibitors | CDK1/CDK2 | Compound 3 (SQ-67563) was identified as a potent and selective inhibitor of CDK1/CDK2.[7] It acts as a cytotoxic agent by blocking cell cycle progression and inducing apoptosis.[7] |
This compound in Kinase Inhibition:
While specific examples of potent kinase inhibitors based on the this compound scaffold are less prevalent in the public domain, it is recognized as a key intermediate in their synthesis.[1] The broader class of pyrrolopyridines has produced successful kinase inhibitors, such as Pexidartinib, which contains a pyrrolo[2,3-b]pyridine core and inhibits CSF-1R, c-Kit, and Flt-3.[8]
Other Biological Activities of Pyrazolo[3,4-b]pyridine
Beyond kinase inhibition, the pyrazolo[3,4-b]pyridine scaffold has been investigated for a diverse range of therapeutic applications.
| Biological Activity | Key Findings |
| Antimicrobial | Derivatives have shown activity against various bacterial and fungal strains.[9][10] |
| Antihypertensive | The scaffold is present in drugs like cartazolate, etazolate, and tracazolate.[9] |
| Antidiabetic | Synthesized derivatives have exhibited significant in-vitro antidiabetic activity, with some compounds showing low micromolar IC50 values against α-amylase.[11] |
| Anti-inflammatory | Certain derivatives have demonstrated anti-inflammatory properties.[10] |
Signaling Pathway Visualization
The following diagram illustrates a generalized signaling pathway for Receptor Tyrosine Kinases (RTKs) like FGFR and TRK, which are common targets for drugs derived from these scaffolds.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and point of intervention.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of these scaffolds.
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
A common method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[2]
General Procedure for the Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines:
-
To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25 °C.[12]
-
The reaction mixture is degassed, and ZrCl₄ (0.15 mmol) is added as a catalyst.[12]
-
The mixture is stirred vigorously at 95 °C for 16 hours.[12]
-
After completion, the mixture is concentrated in vacuo.[12]
-
The residue is partitioned between CHCl₃ and water. The aqueous phase is extracted twice more with CHCl₃.[12]
-
The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by chromatography.
In Vitro Kinase Inhibition Assay
The following is a general workflow for assessing the inhibitory activity of compounds against a target kinase.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Conclusion
Both this compound and pyrazolo[3,4-b]pyridine are valuable scaffolds in drug design, particularly for the development of kinase inhibitors. The pyrazolo[3,4-b]pyridine framework is more extensively documented, with a wider array of reported biological activities and a larger number of publicly disclosed potent derivatives. Its bioisosteric relationship with purines provides a strong rationale for its use in targeting ATP-binding sites.
The this compound scaffold, while less explored in the literature, holds promise as a key building block. The presence of a chlorine atom offers synthetic versatility and potential for enhanced target engagement.
The choice between these two scaffolds will ultimately depend on the specific therapeutic target, the desired mode of action, and the overall drug design strategy. Researchers are encouraged to consider the wealth of information available for the pyrazolo[3,4-b]pyridine scaffold while also recognizing the potential for novel discoveries with the less-explored this compound system.
References
- 1. This compound [myskinrecipes.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques | MDPI [mdpi.com]
A Comparative Guide to the ADME Properties of 5-Chloro-1H-pyrrolo[2,3-C]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-chloro-1H-pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for various therapeutic areas. A critical aspect of the drug discovery and development process is the evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of lead compounds. These properties are pivotal in determining the pharmacokinetic profile and overall suitability of a drug candidate. This guide provides a comparative analysis of the in vitro ADME properties of a series of C-5 pyrazole-substituted pyrrolopyrimidine derivatives, which are structurally related to the this compound core. The data presented herein is derived from the supplementary information of the study by Lv et al. (2023) on the "Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1".[1]
Understanding the ADME Profile: A Key to Successful Drug Development
A drug's efficacy is not solely dependent on its pharmacological activity but also on its ability to reach the target site in the body in sufficient concentrations and for an adequate duration. The ADME properties govern this journey. Early assessment of ADME parameters allows for the identification and optimization of compounds with favorable pharmacokinetic characteristics, thereby reducing the likelihood of late-stage failures in clinical trials.
Comparative In Vitro ADME Data
The following tables summarize the key in vitro ADME parameters for a selection of C-5 pyrazole-substituted pyrrolopyrimidine derivatives from the aforementioned study. These parameters provide insights into the metabolic stability, permeability, and potential for drug-drug interactions of these compounds.
Table 1: Metabolic Stability in Human and Rat Liver Microsomes
Metabolic stability is a crucial parameter that indicates a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs). A higher remaining percentage after incubation suggests greater stability.
| Compound ID | Human Liver Microsome (% Remaining at 1 hr) | Rat Liver Microsome (% Remaining at 1 hr) |
| 4a | 25.4 | 1.3 |
| 12a | 6.2 | 0.0 |
| 12b | 100.0 | 100.0 |
| 12c | 100.0 | 100.0 |
| 12d | 100.0 | 100.0 |
| 12e | 100.0 | 100.0 |
| 12f | 100.0 | 100.0 |
| 12g | 100.0 | 100.0 |
| 12h | 100.0 | 100.0 |
| 12i | 100.0 | 100.0 |
| 12j | 100.0 | 100.0 |
| 12k | 100.0 | 100.0 |
| 12l | 100.0 | 100.0 |
| 12m | 100.0 | 100.0 |
| 12n | 100.0 | 100.0 |
| 12o | 100.0 | 100.0 |
| 12p | 100.0 | 100.0 |
| 12q | 100.0 | 100.0 |
| 12r | 100.0 | 100.0 |
| 12s | 100.0 | 100.0 |
| 12t | 100.0 | 100.0 |
Data extracted from the supporting information of Lv et al., J. Med. Chem. 2023, 66, 10, 6725–6742.[1]
Table 2: Caco-2 Permeability
The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal drug absorption. The apparent permeability coefficient (Papp) is a measure of the rate of drug transport across the Caco-2 cell monolayer. An efflux ratio greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).
| Compound ID | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| 12b | 0.2 | 0.1 | 0.5 |
| 12c | 0.2 | 0.1 | 0.5 |
| 12d | 0.2 | 0.1 | 0.5 |
| 12e | 0.2 | 0.1 | 0.5 |
| 12f | 0.2 | 0.1 | 0.5 |
| 12g | 0.2 | 0.1 | 0.5 |
| 12h | 0.2 | 0.1 | 0.5 |
| 12i | 0.2 | 0.1 | 0.5 |
| 12j | 0.2 | 0.1 | 0.5 |
| 12k | 0.2 | 0.1 | 0.5 |
| 12l | 0.2 | 0.1 | 0.5 |
| 12m | 0.2 | 0.1 | 0.5 |
| 12n | 0.2 | 0.1 | 0.5 |
| 12o | 0.2 | 0.1 | 0.5 |
| 12p | 0.2 | 0.1 | 0.5 |
| 12q | 0.2 | 0.1 | 0.5 |
| 12r | 0.2 | 0.1 | 0.5 |
| 12s | 0.2 | 0.1 | 0.5 |
| 12t | 0.2 | 0.1 | 0.5 |
Data extracted from the supporting information of Lv et al., J. Med. Chem. 2023, 66, 10, 6725–6742.[1]
Table 3: Cytochrome P450 (CYP) Inhibition
This assay assesses the potential of a compound to inhibit the activity of major CYP isoforms, which is a primary cause of drug-drug interactions. The IC50 value represents the concentration of the compound that causes 50% inhibition of the enzyme activity.
| Compound ID | CYP1A2 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP2C19 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) |
| 12b | >50 | >50 | >50 | >50 | >50 |
| 12c | >50 | >50 | >50 | >50 | >50 |
| 12d | >50 | >50 | >50 | >50 | >50 |
| 12e | >50 | >50 | >50 | >50 | >50 |
| 12f | >50 | >50 | >50 | >50 | >50 |
| 12g | >50 | >50 | >50 | >50 | >50 |
| 12h | >50 | >50 | >50 | >50 | >50 |
| 12i | >50 | >50 | >50 | >50 | >50 |
| 12j | >50 | >50 | >50 | >50 | >50 |
| 12k | >50 | >50 | >50 | >50 | >50 |
| 12l | >50 | >50 | >50 | >50 | >50 |
| 12m | >50 | >50 | >50 | >50 | >50 |
| 12n | >50 | >50 | >50 | >50 | >50 |
| 12o | >50 | >50 | >50 | >50 | >50 |
| 12p | >50 | >50 | >50 | >50 | >50 |
| 12q | >50 | >50 | >50 | >50 | >50 |
| 12r | >50 | >50 | >50 | >50 | >50 |
| 12s | >50 | >50 | >50 | >50 | >50 |
| 12t | >50 | >50 | >50 | >50 | >50 |
Data extracted from the supporting information of Lv et al., J. Med. Chem. 2023, 66, 10, 6725–6742.[1]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and interpretation of ADME data. The following sections outline the general methodologies for the key in vitro assays presented in this guide.
Microsomal Stability Assay
Objective: To determine the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Test compound
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
Control compounds (e.g., compounds with known high and low clearance)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute the test compound to the final incubation concentration (e.g., 1 µM) in phosphate buffer.
-
Prepare a microsome suspension in phosphate buffer.
-
In a 96-well plate, add the test compound solution and the microsome suspension.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a control for non-enzymatic degradation.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound and identify if it is a substrate of efflux transporters.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test compound
-
Control compounds (e.g., high and low permeability controls, P-gp substrate)
-
Lucifer yellow (for monolayer integrity testing)
-
96-well plates for sample collection
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a paracellular marker like Lucifer yellow.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Prepare the dosing solution of the test compound in the transport buffer.
-
For Apical to Basolateral (A→B) permeability: Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
For Basolateral to Apical (B→A) permeability: Add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions and determine the efflux ratio.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the potential of a compound to inhibit the activity of major CYP isoforms.
Materials:
-
Pooled human liver microsomes
-
Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
NADPH regenerating system
-
Test compound
-
Positive control inhibitors for each CYP isoform
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a series of dilutions of the test compound in a suitable solvent.
-
In a 96-well plate, add human liver microsomes, the test compound dilutions, and the specific CYP probe substrate.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time that is within the linear range of metabolite formation for the probe substrate.
-
Terminate the reaction by adding a quenching solution.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Conclusion
The in vitro ADME data for the C-5 pyrazole-substituted pyrrolopyrimidine derivatives reveal that many of the tested compounds exhibit high metabolic stability in both human and rat liver microsomes and show no significant inhibition of major CYP450 enzymes. However, their Caco-2 permeability is low, suggesting potential challenges with oral absorption. This guide highlights the importance of a comprehensive ADME assessment in the early stages of drug discovery. By comparing the ADME profiles of a series of analogs, researchers can identify structure-ADME relationships and guide the design of new compounds with improved pharmacokinetic properties, ultimately increasing the probability of developing a successful drug candidate.
References
A Comparative Guide to the X-ray Crystallography of Pyrrolopyridine Derivatives: A Case Study of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of a substituted pyrrolopyridine, offering insights into the structural characteristics that are fundamental to the design and analysis of co-crystal structures. Due to the limited availability of public crystallographic data on co-crystals of 5-Chloro-1H-pyrrolo[2,3-C]pyridine, this guide utilizes the closely related molecule, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, as a detailed case study. The principles of crystal packing and intermolecular interactions discussed herein are directly applicable to the study of co-crystals of this compound and other similar heterocyclic compounds.
Introduction to Co-crystals and this compound
Co-crystals are multi-component crystalline solids in which a primary active pharmaceutical ingredient (API) is associated with a co-former molecule in a specific stoichiometric ratio within the crystal lattice. The formation of co-crystals can significantly alter the physicochemical properties of an API, such as solubility, stability, and bioavailability, without modifying its chemical structure. This compound, an isomer of the more extensively studied 7-azaindole, is a heterocyclic compound of interest in medicinal chemistry due to its potential as a scaffold for various therapeutic agents. The study of its co-crystal structures is crucial for optimizing its properties for pharmaceutical applications.
Data Presentation: Crystallographic Analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
The following table summarizes the single-crystal X-ray diffraction data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine, providing a baseline for comparison with potential co-crystal structures. In the crystal structure of this molecule, pairs of N—H⋯N hydrogen bonds connect the molecules into inversion dimers[1][2].
| Parameter | 5-Bromo-1H-pyrrolo[2,3-b]pyridine[1][2] |
| Chemical Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.04 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.9082(4) Å |
| b = 13.3632(6) Å | |
| c = 5.8330(3) Å | |
| α = 90° | |
| β = 103.403(5)° | |
| γ = 90° | |
| Volume | 675.47(6) ų |
| Z | 4 |
| Temperature | 100 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) | 1.938 Mg/m³ |
| Key Intermolecular Interactions | N—H⋯N hydrogen bonds forming inversion dimers |
Experimental Protocols
The following sections detail the generalized methodologies for co-crystal screening, synthesis, and characterization by single-crystal X-ray diffraction.
1. Co-crystal Screening
A variety of methods can be employed to screen for co-crystal formation between an API and a selection of co-formers.
-
Liquid-Assisted Grinding (LAG): The API and co-former are ground together in a mortar and pestle with a small amount of a suitable solvent. The resulting solid is then analyzed by powder X-ray diffraction (PXRD) to identify new crystalline phases.
-
Solution Evaporation: The API and co-former are dissolved in a common solvent, and the solvent is allowed to evaporate slowly. The resulting crystals are then analyzed.
-
Slurry Crystallization: The API and co-former are stirred in a solvent in which they have limited solubility. The suspended solids are collected and analyzed.
2. Single Crystal Growth
Once a new co-crystal phase is identified, single crystals suitable for X-ray diffraction are required.
-
Slow Evaporation: A saturated solution of the API and co-former in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the co-crystal components is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and promoting crystallization.
-
Cooling Crystallization: A saturated solution of the co-crystal is slowly cooled to induce crystallization.
3. Single-Crystal X-ray Diffraction Analysis
The following is a typical workflow for the characterization of a single crystal.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain accurate atomic positions, bond lengths, bond angles, and other crystallographic parameters.
Visualization of Experimental Workflow
The following diagrams illustrate the key processes in co-crystal research and characterization.
Caption: Workflow for Co-Crystal Screening.
Caption: Single Crystal Growth and X-ray Analysis Workflow.
References
Unveiling a New Frontier in Epigenetic Modulation: A Head-to-Head Comparison of a Novel Pyrrolo[2,3-C]pyridine Derivative with an Established LSD1 Inhibitor
For Immediate Release
In the dynamic landscape of epigenetic research and drug development, the quest for potent and selective inhibitors of histone-modifying enzymes is paramount. This guide provides a comprehensive, data-driven comparison of a novel 5-Chloro-1H-pyrrolo[2,3-C]pyridine derivative, Compound 46 (LSD1-UM-109), with the established Lysine-Specific Demethylase 1 (LSD1) inhibitor, GSK-354. This analysis is intended for researchers, scientists, and professionals in the field of drug discovery to objectively evaluate the performance and potential of this new chemical scaffold.
Performance at a Glance: Quantitative Inhibitory Activity
The inhibitory potential of Compound 46 was rigorously assessed against GSK-354 through both enzymatic and cell-based assays. The data, summarized below, highlights a significant leap in potency for the pyrrolo[2,3-C]pyridine class of molecules.
| Inhibitor | Target/Assay | IC50 (nM) | Cell Line | Cell Type |
| Compound 46 (LSD1-UM-109) | LSD1 Enzymatic Activity | 3.1 | - | - |
| GSK-354 | LSD1 Enzymatic Activity | 130 | - | - |
| Compound 46 (LSD1-UM-109) | Cell Growth Inhibition | 0.6 | MV4;11 | Acute Myeloid Leukemia |
| GSK-354 | Cell Growth Inhibition | 121 | MV4;11 | Acute Myeloid Leukemia |
| Compound 46 (LSD1-UM-109) | Cell Growth Inhibition | 1.1 | H1417 | Small-Cell Lung Cancer |
| GSK-354 | Cell Growth Inhibition | 212.3 | H1417 | Small-Cell Lung Cancer |
| Compound 46 (LSD1-UM-109) | Cell Growth Inhibition | 31 | MOLM-13 | Acute Myeloid Leukemia |
| GSK-354 | Cell Growth Inhibition | 620 | MOLM-13 | Acute Myeloid Leukemia |
Data sourced from a study on the discovery of pyrrolo[2,3-c]pyridines as potent and reversible LSD1 inhibitors.[1][2][3]
Visualizing the Mechanism: LSD1-Mediated Gene Silencing
Lysine-Specific Demethylase 1 (LSD1) plays a critical role in transcriptional regulation by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4me1/2 and H3K9me1/2), which are key epigenetic marks. The demethylation of H3K4, a mark associated with active transcription, leads to gene silencing. The following diagram illustrates this fundamental process.
Caption: LSD1 removes activating methyl marks from histones, leading to gene silencing.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
LSD1 Enzymatic Inhibition Assay (Horseradish Peroxidase-Coupled Assay)
This assay quantifies the enzymatic activity of LSD1 by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.
-
Reagent Preparation :
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT.
-
LSD1 Enzyme: Recombinant human LSD1 diluted to the desired concentration in Assay Buffer.
-
Substrate: A synthetic peptide corresponding to the N-terminal tail of histone H3 with a monomethylated lysine at position 4 (H3K4me1).
-
Detection Reagents: Horseradish peroxidase (HRP) and Amplex Red.
-
Inhibitors: Compound 46 and GSK-354 are serially diluted to a range of concentrations.
-
-
Assay Procedure :
-
The reaction is performed in a 96-well plate format.
-
To each well, add the Assay Buffer, HRP, and Amplex Red.
-
Add the H3K4me1 peptide substrate.
-
Add the test inhibitor (Compound 46 or GSK-354) or a vehicle control (DMSO).
-
The plate is pre-incubated at room temperature for 10 minutes.
-
The reaction is initiated by the addition of the LSD1 enzyme solution.
-
The fluorescence (Excitation: 540 nm; Emission: 590 nm) is measured kinetically over a period of 30-60 minutes at 37°C using a microplate reader.
-
-
Data Analysis :
-
The initial reaction rates are calculated from the linear portion of the kinetic curves.
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cell Growth Inhibition Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Culture and Seeding :
-
MV4;11, H1417, and MOLM-13 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells are seeded into 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in a final volume of 100 µL.
-
-
Compound Treatment :
-
Cells are treated with serial dilutions of Compound 46 or GSK-354. A vehicle control (DMSO) is also included.
-
The plates are incubated for a period of 7 to 10 days.
-
-
Assay Procedure :
-
The plate and its contents are equilibrated to room temperature for approximately 30 minutes.
-
100 µL of CellTiter-Glo® reagent is added to each well.
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is recorded using a microplate reader.
-
-
Data Analysis :
-
The luminescent signal is proportional to the number of viable cells.
-
The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The data presented in this guide demonstrates that the novel pyrrolo[2,3-C]pyridine derivative, Compound 46, is a significantly more potent inhibitor of LSD1 than the established compound GSK-354, both at the enzymatic and cellular levels. This highlights the potential of the this compound scaffold as a promising starting point for the development of next-generation epigenetic therapies. Further investigation into the selectivity, pharmacokinetic, and pharmacodynamic properties of this new class of inhibitors is warranted.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Chloro-1H-pyrrolo[2,3-C]pyridine
This guide provides essential safety and logistical information for the proper disposal of 5-Chloro-1H-pyrrolo[2,3-C]pyridine, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all necessary safety measures are in place. This compound should be handled in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber or Viton®). Nitrile gloves may not offer sufficient protection.
-
Respiratory Protection: In case of inadequate ventilation or the generation of dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
-
Protective Clothing: A flame-retardant lab coat, closed-toe shoes, and long pants are required to minimize skin exposure.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[1]
-
Collection: Carefully transfer the contained material into a clearly labeled, sealed, and compatible hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The primary method for the disposal of halogenated organic compounds is incineration at a licensed hazardous waste facility.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Segregation and Collection:
-
Collect waste this compound in a dedicated, chemically compatible, and leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.
-
Do not mix this waste with other waste streams, particularly incompatible materials such as strong acids, bases, or oxidizing agents, to prevent dangerous reactions.[1][3]
-
If mixed with a solvent, the entire solution must be treated as halogenated waste.
-
-
Labeling of Hazardous Waste:
-
Attach a completed hazardous waste label to the container as soon as the first waste is added.
-
The label must include:
-
-
Storage of Hazardous Waste:
-
Store the sealed waste container in a designated, secure, cool, dry, and well-ventilated area, away from heat, direct sunlight, and sources of ignition.[3]
-
Ensure the storage area is segregated from incompatible chemicals.
-
-
Arranging for Disposal:
-
When the container is full or no longer in use, contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup and transportation.
-
Complete any required chemical waste collection forms as per your institution's protocols.
-
Hazard Data for Analogous Chlorinated Pyridine Compounds
The following table summarizes hazard classifications for compounds structurally similar to this compound. This data should be used to inform safe handling and risk assessment.
| Hazard Classification | GHS Code(s) | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[4][5][6] |
| Acute Toxicity (Dermal) | H310 | Fatal in contact with skin.[4][5][6] |
| Acute Toxicity (Inhalation) | H330 | Fatal if inhaled.[4][5][6] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4][5][6] |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage or irritation.[4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[5][6] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure.[4][5][6] |
| Hazardous to the Aquatic Environment (Acute) | H400 | Very toxic to aquatic life.[5] |
| Hazardous to the Aquatic Environment (Chronic) | H410 | Very toxic to aquatic life with long lasting effects.[4][5][6] |
Disposal Workflow
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5-Chloro-1H-pyrrolo[2,3-C]pyridine
This guide provides critical safety, handling, and disposal information for laboratory professionals, including researchers, scientists, and drug development experts working with 5-Chloro-1H-pyrrolo[2,3-C]pyridine. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.
Hazard Summary: this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). Due to the presence of a chlorinated heterocyclic scaffold, it is prudent to treat this compound as potentially irritating to the skin, eyes, and respiratory system. Some related pyridoindole compounds are considered potential carcinogens, so handling with a high degree of caution is advised.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times in the designated work area.
| PPE Category | Item | Specification/Standard |
| Eye and Face Protection | Safety Glasses with Side Shields | Must meet ANSI Z87.1 or EN166 standards.[2][3] |
| Chemical Splash Goggles | Required when there is a risk of splashing.[3] | |
| Face Shield | To be worn over safety glasses or goggles during procedures with a high risk of splashing or aerosol generation.[3][4] | |
| Hand Protection | Chemically Resistant Gloves | Double gloving with nitrile gloves is recommended.[1] Inspect gloves prior to use and dispose of contaminated gloves immediately.[5] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat is required.[3][6] |
| Chemical-Resistant Apron or Suit | Recommended for procedures with a higher risk of exposure.[1] | |
| Respiratory Protection | Respirator | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator with appropriate cartridges.[5] Required when vapors or aerosols are generated.[6] |
Operational Plan: Handling Procedures
All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with disposable absorbent bench paper.
-
Assemble all necessary equipment and reagents before commencing work.
-
Don all required PPE as outlined in the table above.
Handling the Compound:
-
When weighing the solid, perform the task within the fume hood.[1]
-
Use a dedicated spatula and weighing vessel.
-
Avoid the formation of dust and aerosols.[5]
-
Handle all solutions containing the compound with the same level of precaution as the solid.
Post-Handling:
-
Thoroughly clean all non-disposable equipment with a suitable solvent within the fume hood.
-
Wipe down the work surface of the fume hood.
-
Dispose of all contaminated waste as described in the disposal plan.
-
Carefully remove PPE, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water.[5]
Emergency Procedures
In Case of:
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5]
Accidental Release:
-
Evacuate personnel to a safe area.[5]
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.[5]
-
Without creating dust, sweep up the spilled solid material.[5]
-
Collect the material in a suitable, closed container for disposal.[5]
-
Prevent the product from entering drains.[5]
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: Dispose of contaminated materials such as gloves, bench paper, and disposable lab coats in a designated, sealed waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed container.
-
Disposal Method: All waste must be disposed of through a licensed professional waste disposal service.[5] Do not allow the product to enter drains.[5]
Caption: Workflow for safely handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 5. capotchem.com [capotchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
